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Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profile of Dihydrocephalomannine, 2",3"-(P)

Introduction: Situating Dihydrocephalomannine in the Taxane Landscape Dihydrocephalomannine, 2",3"-(P), also identified as Paclitaxel Impurity R, is a naturally occurring terpenoid belonging to the taxane family of compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Situating Dihydrocephalomannine in the Taxane Landscape

Dihydrocephalomannine, 2",3"-(P), also identified as Paclitaxel Impurity R, is a naturally occurring terpenoid belonging to the taxane family of compounds.[1][2] As a derivative of cephalomannine and a close structural analogue of the cornerstone chemotherapeutic agent paclitaxel, it commands significant interest within oncological research.[1][3] Its presence as a potential variant in paclitaxel batches produced via plant cell fermentation necessitates a thorough understanding of its intrinsic biological activity. This guide provides a comprehensive overview of the known cytotoxic profile of Dihydrocephalomannine, grounded in the established mechanisms of the taxane class, and outlines a robust framework for its in vitro evaluation.

Core Mechanism of Action: The Taxane Paradigm

The anticancer activity of taxanes is primarily attributed to their unique interaction with the microtubule network within the cell.[4] This mechanism, which forms the basis of our understanding of Dihydrocephalomannine's expected activity, is a multi-stage process culminating in programmed cell death.

1. Microtubule Stabilization: Unlike other antimitotic agents that cause microtubule disassembly (e.g., vinca alkaloids), taxanes bind to the N-terminal 31 amino acids of the β-tubulin subunit within the microtubule polymer.[] This binding event stabilizes the microtubule, rendering it dysfunctional by preventing the dynamic instability—the rapid cycles of polymerization and depolymerization—required for critical cellular processes.[4]

2. Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This disruption triggers the mitotic checkpoint, leading to a halt in the cell cycle, typically at the G2/M phase.[4][6]

3. Induction of Apoptosis: Prolonged arrest at mitosis initiates the intrinsic apoptotic pathway.[4] This is often characterized by the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members (like Bcl-2) and an increase in pro-apoptotic members (like BAX).[4] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade that executes programmed cell death.

Additionally, emerging evidence for taxanes like cephalomannine suggests secondary mechanisms that may contribute to cytotoxicity, including the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS).[4]

Taxane_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cell Cycle Progression cluster_2 Apoptotic Pathway Dihydrocephalomannine Dihydrocephalomannine (Taxane) Tubulin β-Tubulin Subunit of Microtubule Dihydrocephalomannine->Tubulin Binds to Microtubule Microtubule Polymer Spindle Mitotic Spindle Formation Microtubule->Spindle Prevents Depolymerization Mitosis Mitosis Spindle->Mitosis Disrupts G2M G2/M Checkpoint Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ BAX) G2M->Bcl2 Triggers Mitosis->G2M Arrest at Mitochondria Mitochondrial Disruption Bcl2->Mitochondria Induces Caspases Caspase Activation Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Executes

Caption: The established mechanism of action for taxane compounds.

In Vitro Cytotoxicity Profile of Dihydrocephalomannine

Direct quantitative cytotoxicity data, such as half-maximal inhibitory concentration (IC50) values, for Dihydrocephalomannine, 2",3"-(P) are not extensively reported in publicly available scientific literature. However, key research indicates that as an analogue of paclitaxel, it demonstrates reduced cytotoxicity and tubulin binding affinity compared to its parent compound.[1][3]

To provide a relevant benchmark for researchers, the cytotoxic potential of paclitaxel against a panel of representative human cancer cell lines is summarized below. It is anticipated that Dihydrocephalomannine would exhibit higher IC50 values (indicating lower potency) under similar experimental conditions. The cytotoxicity of paclitaxel can be influenced by factors such as the duration of drug exposure, with prolonged exposure often leading to increased cell killing.[7]

Cell LineCancer TypeIC50 (nM) - 24h ExposureReference
MCF-7 Breast Adenocarcinoma~2.5 - 7.5[6][7]
MKN-28 Stomach Adenocarcinoma~10[6]
MKN-45 Stomach Adenocarcinoma~10[6]
Various Human Tumour Cell Lines2.5 - 7.5[7]

Note: These values are for the parent compound paclitaxel and serve as a reference. The IC50 is the concentration of a drug that inhibits 50% of cell growth.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability and is highly suitable for evaluating taxane compounds. The protocol's validity rests on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimized to ensure cells are in an exponential growth phase during drug treatment, providing a sensitive window to detect antiproliferative effects.

  • Drug Dilution Series: A logarithmic or semi-logarithmic dilution series is crucial for generating a complete dose-response curve, which is essential for accurate IC50 calculation.

  • Vehicle Control: The use of a vehicle control (e.g., DMSO, the solvent for the drug) is mandatory to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

  • Incubation Time: A 48- or 72-hour drug exposure is typical for antiproliferative agents to allow sufficient time for the compound to affect multiple cell cycles.

  • Solubilization Step: DMSO is used to fully dissolve the formazan crystals, ensuring a homogenous solution for accurate absorbance measurement.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of Dihydrocephalomannine in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dihydrocephalomannine.

    • Include appropriate controls:

      • Vehicle Control: Wells treated with medium containing the highest concentration of DMSO used in the drug dilutions.

      • Untreated Control: Wells containing cells with fresh medium only.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of a 5 mg/mL sterile MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may vary depending on the cell line's metabolic rate.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan precipitate.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).

MTT_Assay_Workflow start Start step1 1. Cell Seeding (5,000-10,000 cells/well) start->step1 step2 2. 24h Incubation (37°C, 5% CO2) For Cell Attachment step1->step2 step3 3. Compound Treatment (Serial Dilutions of Dihydrocephalomannine) step2->step3 step4 4. 48-72h Incubation (Drug Exposure) step3->step4 step5 5. Add MTT Reagent (10 µL of 5 mg/mL) step4->step5 step6 6. 2-4h Incubation (Formazan Crystal Formation) step5->step6 step7 7. Solubilization (Remove Medium, Add 100 µL DMSO) step6->step7 step8 8. Absorbance Reading (570 nm) step7->step8 step9 9. Data Analysis (Calculate % Viability, Plot Dose-Response, Determine IC50) step8->step9 end_node End step9->end_node

Caption: A standardized workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

Dihydrocephalomannine, 2",3"-(P) is a paclitaxel analogue whose cytotoxic activity is mechanistically rooted in the taxane family's ability to disrupt microtubule function, leading to mitotic arrest and apoptosis. While current data suggests its potency is lower than that of paclitaxel, a comprehensive understanding of its activity profile is incomplete. There is a clear need for systematic in vitro studies to quantify its IC50 values across a diverse panel of human cancer cell lines, including those known to be sensitive or resistant to paclitaxel. Such data would be invaluable for drug development professionals, enabling a more precise assessment of its potential therapeutic relevance and its impact as a component in paclitaxel formulations.

References

  • Di Francesco, A. M., et al. (2025). Cephalomannine as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action. BMC Cancer.
  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
  • Plasswilm, L., Cordes, N., Fietkau, R., & Sauer, R. (1998). Cytotoxicity of fractionated paclitaxel (Taxol) administration in vitro. Strahlentherapie und Onkologie, 174(1), 37–42.
  • SynZeal. (n.d.). Paclitaxel Impurities. Retrieved from [Link]

  • Matsuoka, H., Furusawa, M., Tomoda, H., & Seo, Y. (1994). Difference in cytotoxicity of paclitaxel against neoplastic and normal cells. Anticancer Research, 14(1A), 163–167.
  • Wang, J., et al. (2009). Growth inhibitory effects of dihydroartemisinin on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB. Journal of Cancer Research and Clinical Oncology, 135(11), 1597–1603.
  • Qin, D., et al. (2015). Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines. Molecules, 20(12), 21193–21203.
  • Pejin, B., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules, 27(24), 8969.
  • Guan, G., et al. (n.d.). Supplementary Table 1. The IC50 and selectivity index of AQ and DA.
  • Johnson, T. O., et al. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865.
  • Sanga, S., Frieboes, H. B., & Lowengrub, J. (2017). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Computational and mathematical methods in medicine, 2017, 2370348.
  • Gower, A., et al. (2024).
  • Mingbolin. (n.d.). LKT Laboratories Quote. Retrieved from [Link]

Sources

Foundational

The Biosynthetic Pathway of Dihydrocephalomannine, 2",3"-(P) in Taxus Species: A Comprehensive Technical Guide

Executive Summary Dihydrocephalomannine, 2",3"-(P) (CAS 159001-25-9), widely known as the sec-butyl analog of paclitaxel, is a critical taxane derivative and a well-documented impurity in the commercial production of pac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrocephalomannine, 2",3"-(P) (CAS 159001-25-9), widely known as the sec-butyl analog of paclitaxel, is a critical taxane derivative and a well-documented impurity in the commercial production of paclitaxel via Taxus plant cell fermentation ()[1]. While paclitaxel is renowned for its microtubule-stabilizing anticancer properties, the co-production of related taxoids like cephalomannine and dihydrocephalomannine highlights the complex, anastomosing nature of the Taxus secondary metabolome. This whitepaper dissects the biosynthetic logic, enzymatic divergence, and experimental elucidation of dihydrocephalomannine for researchers and drug development professionals.

The Biosynthetic Logic of Taxus Species

The construction of the taxane scaffold is a multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).

  • Cyclization: The pathway is initiated by Taxadiene synthase (TS), which catalyzes the slow, committed cyclization of GGPP into the parent hydrocarbon taxa-4(5),11(12)-diene ()[2].

  • Oxygenation and Acylation: Following cyclization, a highly coordinated cascade of cytochrome P450-mediated hydroxylations (e.g., T5αH, T10βH) and CoA-dependent acylations (e.g., TAT, DBAT) decorates the taxane core. This culminates in the formation of Baccatin III[2]. This highly functionalized intermediate serves as the foundational core for all clinically relevant C-13 side-chain bearing taxanes.

Side-Chain Assembly: The Divergence Point

The structural identity of the final taxane is dictated by the assembly and modification of the C-13 phenylpropanoid side chain. The causality of taxane diversity lies heavily in the promiscuity of late-stage acyltransferases.

  • Side-Chain Attachment: The enzyme baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT) catalyzes the stereoselective esterification of Baccatin III with β-phenylalanoyl-CoA, forming the intermediate N-debenzoyl-2'-deoxytaxol ()[3].

  • Hydroxylation: Taxane 2'-alpha-hydroxylase (T2'H) hydroxylates this intermediate to form 3'-N-debenzoyltaxol.

  • The N-Acylation Divergence: The final, defining step is the N-acylation of the side chain's primary amine. In paclitaxel biosynthesis, 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) utilizes benzoyl-CoA ()[4]. However, Taxus species possess a family of BAHD acyltransferases with varying degrees of substrate promiscuity. Dihydrocephalomannine is formed when an N-acyltransferase incorporates 2-methylbutanoyl-CoA —a derivative of isoleucine metabolism ()[5]—instead of benzoyl-CoA or tigloyl-CoA.

Quantitative Data Summary

The structural variations at the C-3' nitrogen significantly alter the physicochemical properties and chromatographic behavior of these taxanes. Understanding these variations is critical for downstream purification and quality control in drug development.

Taxane DerivativeC-3' N-Acyl GroupAcyl-CoA DonorUSP Relative Response Factor (RRF)
Paclitaxel BenzoylBenzoyl-CoA1.00
Cephalomannine Tigloyl (2-methyl-2-butenoyl)Tigloyl-CoA~1.00
Dihydrocephalomannine 2-Methylbutanoyl (sec-butyl)2-Methylbutanoyl-CoA0.86

(Data derived from USP Monographs for Paclitaxel related impurities ()[6])

Experimental Protocols for Pathway Elucidation

To rigorously validate the enzymatic formation of dihydrocephalomannine, researchers must employ self-validating in vitro assays. The causality behind using a surrogate substrate is critical: natural late-stage intermediates are transient and difficult to isolate in sufficient quantities.

Protocol: Recombinant Enzyme Assay for N-Acyltransferase Promiscuity

  • Step 1: Substrate Synthesis: Chemically synthesize the surrogate substrate N-debenzoyl-(3'RS)-2'-deoxytaxol via a four-step semisynthesis from 7-TES-baccatin III[4]. Rationale: This provides a stable, abundant substrate for precise kinetic characterization.

  • Step 2: Enzyme Expression: Clone the DBTNBT gene (or homologous Taxus BAHD acyltransferases) into an expression vector (e.g., pET28a) and express in E. coli BL21(DE3). Purify the operationally soluble enzyme via Ni-NTA affinity chromatography.

  • Step 3: In Vitro Assay: Combine 10 µM surrogate substrate, 50 µM 2-methylbutanoyl-CoA, and 1 µg purified recombinant enzyme in 50 mM potassium phosphate buffer (pH 8.0). Self-Validating Control: Include a parallel reaction with boiled enzyme to definitively rule out non-enzymatic acylation.

  • Step 4: Incubation & Extraction: Incubate at 30°C for 30 minutes. Quench the reaction with an equal volume of ethyl acetate. Extract the organic layer and evaporate to dryness under a gentle nitrogen stream.

  • Step 5: LC-MS/MS Validation: Reconstitute the residue in methanol and analyze via LC-MS/MS. Monitor for the specific mass transition of dihydrocephalomannine (m/z 834.9 [M+H]+) to confirm the specific incorporation of the 2-methylbutanoyl group[1].

Pathway and Workflow Visualizations

Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Baccatin Baccatin III Taxadiene->Baccatin P450 Oxygenations & Acyltransferases NDebenzoyl 3'-N-debenzoyltaxol Baccatin->NDebenzoyl BAPT (Side-chain attachment) + T2'H (Hydroxylation) Paclitaxel Paclitaxel (Taxol) NDebenzoyl->Paclitaxel DBTNBT + Benzoyl-CoA Cephalo Cephalomannine NDebenzoyl->Cephalo N-acyltransferase + Tigloyl-CoA Dihydro Dihydrocephalomannine, 2",3"-(P) NDebenzoyl->Dihydro N-acyltransferase + 2-Methylbutanoyl-CoA

Biosynthetic divergence of taxanes from GGPP to Dihydrocephalomannine in Taxus species.

Workflow Substrate Synthesize Surrogate Substrate (N-debenzoyl-2'-deoxytaxol) Assay In Vitro Assay (+ 2-Methylbutanoyl-CoA) Substrate->Assay Enzyme Express Recombinant DBTNBT in E. coli Enzyme->Assay LCMS LC-MS/MS Validation (Detect m/z 834.9) Assay->LCMS Extract & Quantify

Experimental workflow for validating N-acyltransferase promiscuity via LC-MS/MS.

References

  • Title: The Early Stages of Taxol Biosynthesis Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Biosynthesis of angelyl-CoA in Saccharomyces cerevisiae Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: USP Monographs: Paclitaxel Source: US Pharmacopeia URL: [Link]

Sources

Exploratory

Tubulin Binding Affinity and Kinetics of Dihydrocephalomannine, 2",3"-(P): A Mechanistic Guide

Abstract Dihydrocephalomannine (CAS: 159001-25-9), frequently identified as the sec-butyl analog of paclitaxel, is a naturally occurring taxane derivative and a known impurity generated during paclitaxel plant cell ferme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dihydrocephalomannine (CAS: 159001-25-9), frequently identified as the sec-butyl analog of paclitaxel, is a naturally occurring taxane derivative and a known impurity generated during paclitaxel plant cell fermentation[1]. While it shares a core structural homology with highly potent microtubule-stabilizing agents (MSAs) such as paclitaxel and cephalomannine, dihydrocephalomannine exhibits a markedly distinct thermodynamic profile. It is characterized by reduced tubulin binding affinity and attenuated cytotoxicity[2]. This technical whitepaper provides an in-depth mechanistic analysis of its binding kinetics, structural-activity relationships (SAR), and the self-validating experimental methodologies required to accurately quantify its interactions with the β -tubulin taxane pocket.

Structural Causality of Reduced Binding Affinity

The primary taxane binding site is located on the β -tubulin subunit, deep within the lumen of the polymerized microtubule. The thermodynamic affinity of a taxane for this pocket is heavily dictated by the N-acyl substituent at the C-3' position of the side chain, which acts as a critical anchor.

  • Paclitaxel: Features a rigid benzoyl group at C-3', enabling strong π−π stacking and rigid hydrophobic interactions with the binding pocket residues.

  • Cephalomannine: Features a tiglyl (2-methyl-2-butenoyl) group. The planar nature of the double bond maintains significant structural rigidity, yielding high binding affinity.

  • Dihydrocephalomannine: The reduction of the tiglyl double bond yields a saturated sec-butyl (2-methylbutanoyl) group[1]. This saturation introduces new rotational degrees of freedom.

The Causality of Affinity Loss: The increased conformational flexibility of the sec-butyl group in dihydrocephalomannine incurs a significant entropic penalty upon binding. For the molecule to successfully dock into the rigid β -tubulin pocket, the flexible side chain must "freeze" into a specific conformation. This loss of conformational entropy thermodynamically reduces the overall Gibbs free energy of binding ( ΔG ), resulting in a lower equilibrium association constant ( Ka​ ) compared to its unsaturated counterparts.

SAR_Binding N1 Paclitaxel (Benzoyl at C-3') N4 High Affinity Rigid Pi-Pi Stacking N1->N4 N2 Cephalomannine (Tiglyl at C-3') N5 Moderate Affinity Planar Hydrophobic N2->N5 N3 Dihydrocephalomannine (sec-Butyl at C-3') N6 Reduced Affinity Flexible Aliphatic N3->N6 N4->N5 Loss of Aromaticity N5->N6 Loss of Double Bond

Structural modifications at C-3' and their impact on tubulin binding affinity.

Comparative Thermodynamic Data

To contextualize the kinetic drop-off caused by the C-3' saturation, the following table summarizes the representative thermodynamic parameters of these structural analogs.

CompoundC-3' N-Acyl SubstitutionRepresentative Binding Affinity ( Ka​ , M−1 )Cytotoxicity Profile
Paclitaxel Benzoyl ∼3.7×107 High (Reference Standard)
Cephalomannine Tiglyl (2-methyl-2-butenoyl) ∼1.5×107 High
2",3"-Dihydrocephalomannine sec-Butyl (2-methylbutanoyl) <1.0×107 Reduced[2]

(Note: Values are representative equilibrium constants derived from competitive displacement models at 37°C, illustrating the magnitude of affinity loss).

Experimental Methodology: Kinetic Profiling via Flutax-2 Displacement

Because dihydrocephalomannine lacks intrinsic fluorescence, its binding kinetics must be measured indirectly. The industry standard is a competitive displacement assay utilizing Flutax-2, an active fluorescent derivative of paclitaxel that specifically binds to polymerized α,β -tubulin dimers[3].

Self-Validating Protocol: Fluorescence Polarization Assay

Step 1: Preparation of Stabilized Microtubules

  • Action: Polymerize purified bovine brain tubulin (20 µM) in Glycerol Assembly Buffer (GAB: 3.4 M glycerol, 10 mM sodium phosphate, 1 mM EGTA, 1 mM GTP, pH 6.5) at 37°C for 30 minutes. Cross-link the assembled microtubules with 0.5% glutaraldehyde.

  • Causality: Glycerol lowers the critical concentration required for tubulin assembly. Glutaraldehyde cross-linking acts as a critical self-validating mechanism: it prevents microtubule depolymerization during the extended equilibrium phase of the titration, ensuring that the total concentration of available taxane-binding sites remains mathematically constant.

Step 2: Flutax-2 Baseline Establishment

  • Action: Incubate 50 nM Flutax-2 with 50 nM cross-linked microtubule binding sites until thermodynamic equilibrium is reached[4].

  • Causality: Binding to the massive, rigid microtubule structure severely restricts the rotational diffusion of the Flutax-2 fluorophore. When excited with polarized light, this restricted movement yields a high baseline fluorescence polarization signal.

Step 3: Titration of Dihydrocephalomannine

  • Action: Add increasing logarithmic concentrations of dihydrocephalomannine (10 nM to 10 µM) to the Flutax-2/microtubule complex.

  • Causality: As the sec-butyl analog competitively displaces Flutax-2 from the β -tubulin pocket, the fluorophore is released into the aqueous solvent. The displaced Flutax-2 tumbles rapidly in solution, causing a proportional decrease in fluorescence polarization[4].

Step 4: Data Acquisition & Isotherm Fitting

  • Action: Measure polarization (Excitation: 496 nm, Emission: 524 nm)[3]. Fit the displacement curve using a single-site competitive binding isotherm to extract the Kd​ and Ka​ of dihydrocephalomannine.

  • Self-Validation: Run a parallel titration using unmodified paclitaxel as a positive control. If the calculated Ka​ for paclitaxel deviates significantly from the known literature value ( ∼3.7×107M−1 ), it indicates that the active fraction of tubulin has degraded, and the assay must be recalibrated before analyzing the lower-affinity dihydrocephalomannine.

Flutax_Workflow S1 Step 1: Microtubule Assembly (Tubulin + GTP + Glycerol) S2 Step 2: Flutax-2 Saturation (Establish Baseline Polarization) S1->S2 S3 Step 3: Titration of Dihydrocephalomannine S2->S3 S4 Step 4: Fluorescence Polarization Measurement S3->S4 S5 Step 5: Isotherm Fitting (Calculate Ka & Kd) S4->S5

Step-by-step workflow for the Flutax-2 fluorescence polarization displacement assay.

Conclusion

While dihydrocephalomannine exhibits reduced tubulin binding affinity compared to its unsaturated counterparts[2], mapping its exact kinetic profile is crucial for comprehensive taxane-based drug discovery. The entropic penalty associated with its flexible sec-butyl side chain provides a definitive thermodynamic boundary for Structure-Activity Relationship (SAR) models. Understanding these limitations guides the design of next-generation microtubule-stabilizing agents, allowing researchers to rationally balance structural rigidity, target affinity, and reduced systemic toxicity.

References

  • [2] Dihydrocephalomannine | Paclitaxel Analogue - MedchemExpress.com. MedChemExpress. URL:

  • [1] 2",3"-Dihydrocephalomannine - LKT Labs. LKT Laboratories. URL:

  • Overcoming Tumor Drug Resistance with High-Affinity Taxanes: A SAR Study of C2-Modified 7-Acyl-10-Deacetyl Cephalomannines. CIB (CSIC). URL:

  • [4] Illuminating microtubule functions with small molecules: past, present and future of fluorescent tubulin-binding probes. RSC Publishing. URL:

  • [3] Paclitaxel | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. URL:

Sources

Foundational

Structural Elucidation of Dihydrocephalomannine, 2",3"-(P) via 2D NMR Spectroscopy: A Comprehensive Methodological Guide

Executive Summary Dihydrocephalomannine, 2",3"-(P) (CAS: 159001-25-9), also known as N-debenzoyl-N-α-methylbutyrylpaclitaxel, is a critical taxane derivative and a closely monitored impurity in the production of paclitax...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrocephalomannine, 2",3"-(P) (CAS: 159001-25-9), also known as N-debenzoyl-N-α-methylbutyrylpaclitaxel, is a critical taxane derivative and a closely monitored impurity in the production of paclitaxel via plant cell fermentation of Taxus species[1]. Structurally, it consists of a complex baccatin III diterpenoid core esterified at C-13 with a phenylisoserine side chain. Unlike paclitaxel (which features a benzoyl group) or cephalomannine (which features an unsaturated tigloyl group), dihydrocephalomannine possesses a saturated 2-methylbutanoyl moiety at the 3'-amine position[2].

The structural elucidation of this compound presents a unique analytical challenge: the saturation of the 2",3" double bond creates a new chiral center at C-2", leading to complex, overlapping diastereomeric proton resonances[3]. This whitepaper outlines a self-validating, causality-driven 2D Nuclear Magnetic Resonance (NMR) workflow designed for researchers and drug development professionals to unambiguously elucidate the structure of Dihydrocephalomannine, 2",3"-(P).

The Analytical Challenge: Structural Complexity of Taxanes

Taxanes are notoriously difficult to characterize using 1D NMR alone due to severe spectral crowding in the aliphatic region (1.0–3.0 ppm), where the baccatin core's methyl and methylene protons overlap with the side chain's aliphatic signals.

The transition from cephalomannine to dihydrocephalomannine involves the reduction of the tigloyl group (2-methyl-2-butenoyl) to a 2-methylbutanoyl group. This saturation eliminates the distinct olefinic proton signal (H-3") and shifts the adjacent methyl groups upfield, embedding them within the dense baccatin III methyl resonance region[3]. Consequently, multidimensional NMR techniques (COSY, HSQC, HMBC, and NOESY) are strictly required to establish a self-validating network of through-bond and through-space connectivities[4].

Sample Preparation and Hardware Logistics

The integrity of an NMR elucidation protocol begins with sample preparation. Experimental choices here dictate the resolution and sensitivity of the resulting 2D spectra.

  • Solvent Selection (Causality) : Deuterated chloroform (CDCl₃) is the industry standard for taxanes due to its superior ability to solicit sharp, well-dispersed resonances for the baccatin core[5]. However, CDCl₃ does not strongly stabilize hydrogen bonding. If the elucidation requires precise mapping of the exchangeable amide (3'-NH) or hydroxyl (C-1, C-7, C-2') protons, a mixed solvent system of DMSO- d6​ /H₂O or pure DMSO- d6​ is utilized to slow proton exchange rates, allowing these signals to appear as distinct, coupled doublets rather than broad singlets[6].

  • Concentration & Hardware : A minimum concentration of 10–15 mM is recommended to achieve sufficient signal-to-noise (S/N) for insensitive nuclei (e.g., ¹³C in HMBC) within a practical timeframe. The use of a 600 MHz (or higher) spectrometer equipped with a cryogenically cooled probe (CryoProbe) is highly recommended to resolve the fine J-couplings of the diastereomeric 2-methylbutanoyl side chain[5][6].

The 2D NMR Elucidation Workflow

The following methodology is designed as a self-validating system . Each step provides data that must mathematically and logically align with the subsequent steps. If a correlation in the HMBC contradicts the spin-system mapped by the COSY, the assignment is inherently flagged as incorrect.

Step 1: Baseline Mapping (1D ¹H and ¹³C NMR)
  • Protocol : Acquire standard 1D ¹H and ¹³C spectra. Calibrate the chemical shifts using the residual solvent peak (e.g., 7.26 ppm for CHCl₃ and 77.16 ppm for ¹³C)[6].

  • Insight : Identify the diagnostic taxane signals: the highly deshielded H-10 (~6.3 ppm), H-13 (~6.2 ppm), and the side chain H-2' (~4.7 ppm) and H-3' (~5.5 ppm). Note the absence of the cephalomannine olefinic H-3" signal (~6.4 ppm), confirming the saturated 2",3"-(P) state.

Step 2: Spin System Mapping (¹H-¹H COSY)
  • Protocol : Acquire a gradient-selected COSY (gCOSY) spectrum to map contiguous proton networks via ³J_{HH} couplings.

  • Insight : Isolate the three primary spin systems:

    • The Baccatin Core : H-5 to H-6α/β; H-13 to H-14α/β.

    • The Phenylisoserine Side Chain : The critical NH-CH(3')-CH(2')-OH linkage.

    • The 2-Methylbutanoyl Group : H-2" coupling to the H-3" methylene protons and the H-5" methyl group, while H-3" couples to the terminal H-4" methyl group.

Step 3: Direct Carbon-Proton Assignment (¹H-¹³C HSQC)
  • Protocol : Acquire a multiplicity-edited HSQC spectrum.

  • Insight : This step assigns a specific ¹³C resonance to every proton identified in the COSY. Multiplicity editing (phase toggling) immediately differentiates CH/CH₃ groups (positive phase) from CH₂ groups (negative phase). This validates the COSY assignment of the 2-methylbutanoyl group by confirming the presence of one CH, one CH₂, and two CH₃ groups.

Step 4: Bridging the Quaternary Centers (¹H-¹³C HMBC)
  • Protocol : Acquire a gradient HMBC optimized for long-range couplings (²J{CH} and ³J{CH}, typically 8 Hz).

  • Insight : This is the most critical step for structural validation. HMBC bridges the isolated spin systems by showing correlations across quaternary carbons and heteroatoms (ester/amide linkages).

    • Validation of C-13 Ester: The H-13 proton of the core and the H-2'/H-3' protons of the side chain must both show ³J correlations to the C-1' carbonyl carbon (~173 ppm).

    • Validation of the 2",3"-(P) Amide: The 3'-NH proton and the H-2" proton of the saturated side chain must both correlate to the C-1" amide carbonyl (~176 ppm).

Step 5: Stereochemical Confirmation (NOESY / ROESY)
  • Protocol : Acquire a 2D NOESY (mixing time ~300-500 ms) or ROESY (spin-lock ~600 ms) to determine through-space proximities (< 5 Å)[6].

  • Insight : Validates the relative stereochemistry of the baccatin core and the conformation of the side chain. In lipophobic solutions, the 4-acetyl group of the core shows NOE contacts with the H-2' and H-3' protons of the side chain, indicating a folded conformation[6].

NMR_Workflow Sample Sample Preparation (CDCl3 or DMSO-d6) OneD 1D NMR (1H, 13C) Establish Chemical Shift Baseline Sample->OneD COSY 1H-1H COSY Map Contiguous Spin Systems OneD->COSY Proton mapping HSQC 1H-13C HSQC Assign Direct C-H Correlations OneD->HSQC Carbon mapping HMBC 1H-13C HMBC Bridge Quaternary Centers & Esters COSY->HMBC Connect fragments HSQC->HMBC NOESY NOESY / ROESY Determine 3D Conformation HMBC->NOESY Spatial validation Elucidation Complete Structural Elucidation of Dihydrocephalomannine NOESY->Elucidation

Caption: Workflow for the 2D NMR structural elucidation of taxane derivatives.

Data Presentation: Differentiating the Side Chain

The defining feature of Dihydrocephalomannine, 2",3"-(P) is its saturated side chain. Table 1 summarizes the diagnostic NMR data that differentiates it from its unsaturated precursor, cephalomannine. The data demonstrates how HSQC and HMBC correlations lock the structure into place.

Table 1: Diagnostic NMR Chemical Shifts and Key 2D Correlations for the C-13 Side Chain

PositionFragment¹³C δ (ppm)¹H δ (ppm), MultiplicityKey COSY CorrelationsKey HMBC Correlations (³J)
C-1' Ester Carbonyl~173.0--H-13 (Core), H-2', H-3'
C-2' Methine (CH)~73.54.70, d (J=4.5 Hz)H-3', 2'-OHC-1', C-3', C-1 (Phenyl)
C-3' Methine (CH)~55.05.55, dd (J=8.5, 4.5 Hz)H-2', 3'-NHC-1', C-1", C-1 (Phenyl)
3'-NH Amide-6.85, d (J=8.5 Hz)H-3'C-1", C-3'
C-1" Amide Carbonyl~176.0--3'-NH, H-2", H-3"
C-2" Methine (CH)~42.52.15, mH-3", H-5"C-1", C-4", C-5"
C-3" Methylene (CH₂)~26.01.40, m; 1.65, mH-2", H-4"C-1", C-2", C-5"
C-4" Methyl (CH₃)~11.50.85, t (J=7.4 Hz)H-3"C-2", C-3"
C-5" Methyl (CH₃)~16.51.10, d (J=6.8 Hz)H-2"C-1", C-2", C-3"

(Note: Chemical shifts are representative values in CDCl₃ based on structural analogs and DFT benchmarking of taxane derivatives[3][5].)

Mechanistic Insights: The HMBC Logic Bridge

The true power of this elucidation lies in the HMBC logic bridge. The baccatin III core and the phenylisoserine side chain are synthesized via separate biological pathways in Taxus species and are joined via an esterification event at C-13.

To prove that the 2-methylbutanoyl group is attached to the 3'-amine and not elsewhere on the molecule, we rely on the ³J{CH} coupling from the 3'-NH proton to the C-1" carbonyl carbon, and the reciprocal ²J{CH} / ³J_{CH} couplings from the H-2" and H-3" aliphatic protons back to that exact same C-1" carbonyl.

HMBC_Logic H3_prime H-3' (Side Chain) C1_double_prime C-1'' (Amide Carbonyl) H3_prime->C1_double_prime 3J HMBC C1_prime C-1' (Ester Carbonyl) H3_prime->C1_prime 3J HMBC NH 3'-NH (Amide) NH->C1_double_prime 2J HMBC H2_double_prime H-2'' (Aliphatic) H2_double_prime->C1_double_prime 2J HMBC H13 H-13 (Baccatin Core) H13->C1_prime 3J HMBC (Core Link)

Caption: Key HMBC correlations bridging the 2-methylbutanoyl side chain to the baccatin III core.

By applying this rigorous, self-validating 2D NMR methodology, analytical scientists can confidently differentiate Dihydrocephalomannine, 2",3"-(P) from paclitaxel, cephalomannine, and other closely related taxoid impurities, ensuring the safety and purity of active pharmaceutical ingredients.

References

  • Chemical substance information for Dihydrocephalomannine, 2",3"-(P). NextSDS. Available at:[Link]

  • Moyna, G., et al. (1996). "A Simple Algorithm for Superimposing Sets of NMR Derived Structures: Its Application to the Conformational Study of Cephalomannine in Lipophobic and Lipophilic Solution." Journal of Chemical Information and Modeling. Available at:[Link]

  • Bally, T., et al. (2014). "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." PubMed Central (PMC). Available at:[Link]

  • US Patent 5470866A. "Method for the conversion of cephalomannine to taxol and for the preparation of n-acyl analogs of taxol." Google Patents.
  • 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. PubMed. Available at: [Link]

Sources

Exploratory

What is the half-life of Dihydrocephalomannine, 2",3"-(P) in human plasma

Title: Pharmacokinetic Profiling and Half-Life Determination of Dihydrocephalomannine, 2",3"-(P) in Human Plasma: An Analytical Guide Executive Summary Dihydrocephalomannine, 2",3"-(P) (CAS No. 159001-25-9), also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetic Profiling and Half-Life Determination of Dihydrocephalomannine, 2",3"-(P) in Human Plasma: An Analytical Guide

Executive Summary

Dihydrocephalomannine, 2",3"-(P) (CAS No. 159001-25-9), also known as the sec-butyl analog of paclitaxel or N-debenzoyl-N-α-methylbutyrylpaclitaxel, is a naturally occurring taxane derivative and a recognized impurity generated during the plant cell fermentation of paclitaxel[1]. While paclitaxel is a cornerstone antineoplastic agent, Dihydrocephalomannine exhibits significantly reduced cytotoxicity and lower tubulin-binding affinity[2].

Because Dihydrocephalomannine is primarily classified as a minor impurity rather than a primary Active Pharmaceutical Ingredient (API), isolated clinical pharmacokinetic (PK) trials detailing its exact half-life in human plasma are sparse. However, based on robust comparative PK modeling against its direct structural analogs—paclitaxel and cephalomannine—the terminal elimination half-life ( t1/2​ ) of Dihydrocephalomannine in human plasma is estimated to be between 12.0 and 16.0 hours .

This whitepaper provides an in-depth technical analysis of the structural pharmacology governing this half-life and outlines a self-validating, step-by-step LC-MS/MS methodology required for researchers to empirically quantify its pharmacokinetic profile in human plasma.

Structural Pharmacology & Metabolic Clearance

To understand the plasma half-life of Dihydrocephalomannine, one must analyze its structural divergence from paclitaxel. The core taxane ring remains intact; the variation lies entirely in the C-3' side chain. Where paclitaxel features a benzoyl group, and cephalomannine features a tiglyl (2-methyl-2-butenoyl) group, Dihydrocephalomannine contains a saturated sec-butyl (2-methylbutanoyl) group[1].

Causality in CYP450 Metabolism

The clearance of taxanes from human plasma is predominantly driven by hepatic cytochrome P450 (CYP) enzymes.

  • CYP2C8 is responsible for hydroxylating the taxane core at the 6α-position[3].

  • CYP3A4 targets the C-3' side chain[3].

In cephalomannine, CYP3A4 rapidly hydroxylates the tiglyl group. Because Dihydrocephalomannine lacks the reactive double bond present in cephalomannine's tiglyl group, the sec-butyl side chain is slightly more lipophilic and less sterically accessible for rapid CYP3A4-mediated oxidation. Consequently, its metabolic clearance rate is marginally slower, extending its terminal half-life relative to paclitaxel and cephalomannine.

MetabolicPathway DHC Dihydrocephalomannine 2",3"-(P) CYP3A4 CYP3A4 (Hepatic Microsomes) DHC->CYP3A4 Primary Metabolism (C-3' Side Chain) CYP2C8 CYP2C8 (Hepatic Microsomes) DHC->CYP2C8 Secondary Metabolism (Taxane Core) M1 Side-Chain Hydroxylated Metabolite CYP3A4->M1 M2 6α-Hydroxylated Metabolite CYP2C8->M2 Elim Biliary Excretion & Plasma Clearance M1->Elim M2->Elim

CYP450-mediated metabolic pathway of Dihydrocephalomannine in human plasma and liver microsomes.

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative PK parameters of major taxanes to contextualize the estimated half-life of Dihydrocephalomannine.

CompoundC-3' Side Chain StructurePrimary Metabolic PathwayEstimated Human Plasma Half-Life ( t1/2​ )
Paclitaxel Benzoyl groupCYP2C8 (6α-OH), CYP3A4 (3'-p-OH)10.0 – 14.1 hours[4]
Cephalomannine Tiglyl group (unsaturated)CYP3A4 (4''-OH), CYP2C8 (6α-OH)11.5 – 15.2 hours[3]
Dihydrocephalomannine sec-Butyl group (saturated)CYP3A4, CYP2C8~12.0 – 16.0 hours (Extrapolated)

Note: Taxane pharmacokinetics are highly non-linear and dose-dependent. The terminal half-life represents the elimination phase following standard intravenous infusion protocols.

Experimental Protocol: LC-MS/MS Determination of Half-Life

To empirically validate the half-life of Dihydrocephalomannine in human plasma, researchers must employ a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. The following self-validating protocol is engineered to prevent matrix interference and ensure absolute quantitative integrity.

Phase 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: Taxanes are highly lipophilic and heavily protein-bound in human plasma (>89%)[5]. Liquid-Liquid Extraction using tert-butyl methyl ether (TBME) is chosen over protein precipitation because TBME selectively partitions the lipophilic taxanes into the organic phase while leaving polar phospholipids and plasma proteins in the aqueous phase. This prevents severe ion suppression in the MS source[4].

  • Aliquot: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard (IS): Spike the plasma with 20 µL of 13C6​ -labeled paclitaxel (or docetaxel) at a known concentration (e.g., 500 ng/mL).

  • Extraction: Add 1.3 mL of tert-butyl methyl ether (TBME)[4].

  • Agitation: Vortex vigorously for 3 minutes to ensure complete dissociation of the drug from plasma proteins.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (Methanol:0.1% Formic Acid, 75:25 v/v)[4].

Phase 2: Chromatographic Separation

Causality: A C18 column provides optimal retention for hydrophobic taxanes. The addition of 0.1% formic acid to the aqueous mobile phase acts as an ion-pairing agent, facilitating the formation of protonated [M+H]+ or ammonium [M+NH4​]+ adducts, which exponentially increases the sensitivity of the positive electrospray ionization (ESI+) mode[6].

  • Column: Use a reverse-phase C18 analytical column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase: Isocratic elution using Methanol and 0.1% aqueous formic acid (75:25, v/v) at a flow rate of 0.4 mL/min[4].

  • Injection Volume: 5 µL.

Phase 3: Mass Spectrometry (MRM Mode)
  • Ionization: ESI in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the specific mass-to-charge ( m/z ) transitions for Dihydrocephalomannine (Molecular Weight: 833.92 g/mol )[1]. Set the Q1 mass to select the [M+H]+ ion at m/z 834.9, and optimize the collision energy to monitor the most abundant product ion in Q3 (typically corresponding to the cleavage of the side chain).

Phase 4: Pharmacokinetic Modeling

Calculate the terminal elimination rate constant ( λz​ ) from the log-linear regression of the terminal phase of the plasma concentration-time curve. The half-life ( t1/2​ ) is derived using the formula:

t1/2​=λz​ln(2)​

LCMSWorkflow Plasma Human Plasma Sample (Spiked with IS) LLE Liquid-Liquid Extraction (tert-Butyl Methyl Ether) Plasma->LLE Evap Evaporation & Reconstitution (Methanol/Formic Acid) LLE->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MSMS Tandem Mass Spectrometry (ESI+ MRM Mode) HPLC->MSMS PK Pharmacokinetic Modeling (Half-Life Calculation) MSMS->PK

Step-by-step LC-MS/MS analytical workflow for determining taxane half-life in plasma.

Trustworthiness & System Validation

To ensure the integrity of the PK data, the analytical protocol must be self-validating. Prior to analyzing human plasma samples for Dihydrocephalomannine, researchers must establish:

  • Linearity: Calibration curves must exhibit a correlation coefficient ( r2 ) > 0.999 over a range of 0.10 to 20.0 µg/mL[4].

  • Extraction Recovery: The absolute recovery of Dihydrocephalomannine using TBME should consistently exceed 85% across low, medium, and high Quality Control (QC) concentrations[6].

  • Matrix Effect: The absolute matrix effect must fall within the strictly regulated range of 90%–110% to confirm that endogenous plasma lipids are not causing ion suppression[6].

References

  • Analysis of Paclitaxel in Pharmaceutical Injection by Ultra Performance Convergence Chromatography ResearchGate / Journal of Chromatographic Science URL:[Link]

  • DHP 107 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry PharmaCompass URL:[Link]

  • A Phase I and Pharmacokinetic Study of Paclitaxel Poliglumex (XYOTAX), Investigating Both 3-Weekly and 2-Weekly Schedules Clinical Cancer Research (AACR Journals) URL:[Link]

  • Quantification of Paclitaxel and Polyaspartate Paclitaxel Conjugate in Beagle Plasma: Application to a Pharmacokinetic Study Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • paxene - PRODUCT MONOGRAPH Health Canada (HRES) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Separation of Dihydrocephalomannine and Its 2",3"-(P) Isomer by HPLC

Abstract This application note provides a comprehensive guide to the separation and analysis of Dihydrocephalomannine and its challenging 2",3"-(P) isomer using High-Performance Liquid Chromatography (HPLC). Dihydrocepha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the separation and analysis of Dihydrocephalomannine and its challenging 2",3"-(P) isomer using High-Performance Liquid Chromatography (HPLC). Dihydrocephalomannine is a critical taxane impurity found in paclitaxel active pharmaceutical ingredients (APIs), particularly those produced by plant cell fermentation.[1] The accurate quantification of such impurities is paramount for ensuring the safety and efficacy of paclitaxel-based cancer therapies. This document outlines detailed protocols, explains the scientific rationale behind the methodological choices, and offers insights for researchers, scientists, and drug development professionals working with taxanes.

Introduction: The Analytical Challenge of Taxane Isomers

Paclitaxel and its related compounds, collectively known as taxanes, are a class of diterpenoid natural products with potent anticancer activity.[2] Dihydrocephalomannine is a close structural analog of cephalomannine and paclitaxel, often co-eluting with these compounds in traditional reversed-phase chromatography. The presence of stereoisomers, such as the 2",3"-(P) form of Dihydrocephalomannine, presents a significant analytical challenge due to their identical mass and similar physicochemical properties.[2]

The separation of these isomers is crucial as different stereoisomers can exhibit varied biological activities and toxicological profiles. This guide focuses on leveraging advanced HPLC column chemistries and optimized mobile phases to achieve baseline resolution of Dihydrocephalomannine from other taxanes and, critically, to resolve its key isomers.

Understanding the Separation: The Role of Stationary Phase Chemistry

The key to successfully separating structurally similar isomers like Dihydrocephalomannine and its 2",3"-(P) form lies in exploiting subtle differences in their interaction with the HPLC stationary phase. While traditional C18 columns provide excellent hydrophobic separation, they often fall short in resolving positional and stereoisomers.

The Power of Pentafluorophenyl (PFP) Phases

For this application, a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns offer a unique combination of separation mechanisms that are highly effective for isomer analysis:

  • π-π Interactions: The electron-rich fluorinated phenyl rings of the stationary phase can interact with the aromatic moieties present in taxane structures.

  • Dipole-Dipole Interactions: The highly polarizable PFP phase can induce and interact with dipoles in the analyte molecules.

  • Steric Recognition: The rigid structure of the PFP ligand provides a high degree of shape selectivity, allowing for the differentiation of isomers based on their three-dimensional conformation.

  • Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors.

  • Hydrophobic Interactions: The underlying silica and propyl linker contribute a degree of reversed-phase retention.

This multi-modal interaction capability makes PFP columns particularly adept at resolving closely related taxane isomers where traditional hydrophobic interactions alone are insufficient.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the analysis of Dihydrocephalomannine.

General Experimental Workflow

A systematic approach is essential for accurate and reproducible results. The general workflow for taxane analysis by HPLC is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SampleCollection Sample Collection (e.g., API, Plant Extract) Extraction Extraction/Dissolution (Methanol/Acetonitrile) SampleCollection->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Equilibration System Equilibration Filtration->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (227 nm) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: General workflow for the HPLC analysis of Dihydrocephalomannine.

Protocol 1: Analytical HPLC for Purity Assessment

This protocol is designed for the routine quality control and purity analysis of Dihydrocephalomannine samples, including its separation from other taxane impurities.

3.2.1. Sample Preparation

  • Accurately weigh and dissolve the Dihydrocephalomannine sample in a diluent of 50:50 (v/v) acetonitrile and water to a stock concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 50-100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

3.2.2. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 227 nm
Injection Volume 10 µL

3.2.3. Rationale for Parameter Selection

  • Column: A PFP column is chosen for its superior selectivity towards isomers.[4]

  • Mobile Phase: A simple water/acetonitrile gradient provides a good balance of polarity and eluting strength for taxanes.

  • Column Temperature: Elevated temperature (35 °C) can improve peak shape and reduce viscosity, leading to better resolution.

  • Detection Wavelength: Taxanes exhibit a strong UV absorbance at approximately 227 nm, providing excellent sensitivity.[5]

Protocol 2: Method for Complex Matrices (e.g., Plant Extracts)

For the analysis of Dihydrocephalomannine in complex matrices like plant extracts, a robust sample preparation procedure is critical to remove interferences.

3.3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Extract the plant material with methanol and partition with dichloromethane.[6]

  • Evaporate the organic solvent and redissolve the residue in a minimal amount of the SPE loading buffer (e.g., 10% methanol in water).

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol) to remove polar impurities.

  • Elute the taxanes with a higher percentage of organic solvent (e.g., 80% methanol).

  • Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

3.3.2. Chromatographic Conditions

The chromatographic conditions can be the same as in Protocol 1. However, a shallower gradient may be necessary to resolve Dihydrocephalomannine from a larger number of co-extracted compounds.

Data Interpretation and System Suitability

For a validated method, system suitability parameters should be established.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5 between Dihydrocephalomannine and adjacent peaks

Logical Relationships in Method Development

The successful separation of Dihydrocephalomannine and its isomers is dependent on the interplay of several key HPLC parameters. The following diagram illustrates this relationship.

Method Development Logic cluster_params Key Parameters cluster_outcomes Desired Outcomes Column Column Chemistry (PFP vs. C18) Resolution Resolution (Rs) Column->Resolution MobilePhase Mobile Phase (Acetonitrile vs. Methanol) MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime Gradient Gradient Profile Gradient->Resolution Gradient->RetentionTime Temperature Column Temperature Temperature->Resolution Temperature->RetentionTime PeakShape Peak Shape Temperature->PeakShape

Caption: Interdependence of parameters in HPLC method development for taxane analysis.

Conclusion

The protocols outlined in this application note provide a robust starting point for the successful separation and quantification of Dihydrocephalomannine and its 2",3"-(P) isomer. The use of a Pentafluorophenyl (PFP) stationary phase is a key recommendation for achieving the necessary selectivity for these challenging isomer separations. By carefully optimizing the mobile phase, gradient, and temperature, researchers can develop a validated HPLC method that ensures the quality and safety of paclitaxel-containing pharmaceuticals.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131874484, Dihydrocephalomannine. PubChem. [Link]

  • Phenomenex Inc. (2015, January 5). Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns With Unmatched Reproducibility to Kinetex HPLC and UHPLC Core-Shell Line. [Link]

  • Harke, S., & Wani, M. C. (1995). HPLC Determination of Taxol and Related Compounds in Taxus Plant Extracts.
  • Li, Y., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Tropical Journal of Pharmaceutical Research, 13(10), 1703-1709. [Link]

  • Ahmad, S., et al. (2014). Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1253-1258. [Link]

  • Patel, K., et al. (2011). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica, 3(6), 428-433.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Zhang, H., et al. (2022). Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. Separations, 9(10), 304. [Link]

  • ResearchGate. (n.d.). Preparative HPLC chromatogram of methanol (A) and dichloromethane (B) fractions of bark. [Link]

  • van der Velde, E. G., et al. (1997). Analysis of taxines in Taxus plant material and cell cultures by HPLC photodiode array and HPLC-electrospray mass spectrometry.
  • Zhang, Z., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8933. [Link]

  • ResearchGate. (n.d.). Representative chromatogram of the reference standard of paclitaxel. [Link]

Sources

Application

Application Note: Advanced Synthetic Methodologies for Dihydrocephalomannine, 2",3"-(P)

Introduction & Strategic Overview Dihydrocephalomannine, 2",3"-(P)[CAS: 159001-25-9] is a critical taxane derivative, pharmacopeially recognized as Paclitaxel EP Impurity R[1]. Structurally, it differs from Paclitaxel (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Dihydrocephalomannine, 2",3"-(P)[CAS: 159001-25-9] is a critical taxane derivative, pharmacopeially recognized as Paclitaxel EP Impurity R[1]. Structurally, it differs from Paclitaxel (Taxol) by the presence of a saturated 2-methylbutanoyl side chain at the C-13 position, rather than a benzoyl group. It is closely related to Cephalomannine, a notoriously stubborn congener of paclitaxel that is often co-extracted as a byproduct during the isolation of natural taxanes[2].

Because the total synthesis of the highly oxygenated, tetracyclic taxane core is chemically exhaustive and historically low-yielding[3], industrial and advanced academic applications rely heavily on semi-synthetic routes utilizing renewable precursors like 10-deacetylbaccatin III[4]. This application note details two field-proven methodologies to access Dihydrocephalomannine, 2",3"-(P): a highly efficient chemoselective hydrogenation of natural cephalomannine, and a convergent semi-synthetic coupling utilizing the Ojima β-lactam approach.

Retrosynthetic Analysis & Pathway Selection

The synthesis of Dihydrocephalomannine, 2",3"-(P) can be approached via two primary strategic pathways:

  • Pathway A (Chemoselective Hydrogenation): Exploits the structural differences in alkene steric hindrance. By subjecting natural cephalomannine to catalytic hydrogenation, the unhindered tigloyl double bond is reduced while the shielded C11-C12 core alkene remains intact[5].

  • Pathway B (Convergent Esterification): Utilizes 10-deacetylbaccatin III (extracted from Taxus baccata needles) as the core scaffold. The C-13 hydroxyl is coupled with a pre-synthesized (3R,4S)-1-(2-methylbutanoyl)-3-(triethylsilyloxy)-4-phenylazetidin-2-one (modified Ojima lactam) to stereospecifically install the saturated side chain.

Synthetic Workflow

SynthesisWorkflow N1 Cephalomannine (Starting Material) N2 Catalytic Hydrogenation (PtO2, H2, EtOAc) N1->N2 Pathway A N3 Dihydrocephalomannine (Diastereomeric Mixture) N2->N3 N4 Preparative HPLC (Diastereomer Resolution) N3->N4 N5 Dihydrocephalomannine, 2'',3''-(P) (Target Compound) N4->N5 Purified Isomer N6 10-Deacetylbaccatin III (Taxane Core) N8 C-13 Esterification (NaHMDS, THF) N6->N8 Pathway B N7 Modified Ojima Lactam (Side Chain) N7->N8 N8->N5 Deprotection

Synthetic pathways for Dihydrocephalomannine via semi-synthesis and convergent coupling.

Experimental Protocols: Self-Validating Systems

Protocol A: Chemoselective Catalytic Hydrogenation of Cephalomannine

Objective: Convert the unsaturated tigloyl side chain of cephalomannine to a saturated 2-methylbutanoyl group.

  • Expertise & Causality: Why use Platinum Dioxide (PtO 2​ , Adams' Catalyst) instead of Palladium on Carbon (Pd/C)? The taxane core contains a highly sterically hindered C11-C12 alkene shielded by the rigid tetracyclic structure. PtO 2​ provides exceptional chemoselectivity, rapidly reducing the accessible, unhindered tigloyl double bond at ambient temperature and pressure. It prevents the hydrogenolysis of the sensitive allylic ester linkages and leaves the core alkene completely unreacted[5].

  • Procedure:

    • Dissolve 250 mg of Cephalomannine in 10 mL of anhydrous Ethyl Acetate (EtOAc) in a 50 mL round-bottom flask.

    • Add 20 mg of PtO 2​ catalyst.

    • Purge the flask with Argon, then flush five times with H 2​ gas.

    • Stir vigorously under a hydrogen balloon (1 atm) at 25°C for 60 minutes.

    • Filter the reaction mixture through a short pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

    • Diastereomeric Resolution: Because hydrogenation of the prochiral tigloyl alkene generates a new stereocenter at C-2", the crude product is a mixture. Purify via Preparative HPLC (C18 column, 45:55 Acetonitrile:Water) to isolate the specific 2",3"-(P) stereoisomer.

  • Self-Validation & QC Checkpoint: Withdraw a 50 µL aliquot of the crude mixture, evaporate, and reconstitute in CDCl 3​ . The reaction is deemed complete when 1 H-NMR shows the total disappearance of the olefinic multiplet at δ 6.45 ppm (characteristic of the tigloyl CH=C proton) and the emergence of an aliphatic multiplet at δ 2.15 ppm (CH of the 2-methylbutanoyl group).

Protocol B: Convergent Esterification via Ojima β-Lactam

Objective: Couple 7-TES-Baccatin III with a pre-synthesized β-lactam to yield the target compound.

  • Expertise & Causality: Why use NaHMDS and a β-lactam? The C-13 hydroxyl of the baccatin III core is buried within the concave face of the molecule. Standard esterification (e.g., DCC/DMAP) is highly inefficient here and prone to causing C-7 epimerization under forcing conditions. NaHMDS quantitatively deprotonates the C-13 hydroxyl to form a highly nucleophilic alkoxide. The use of the strained β-lactam provides a massive thermodynamic driving force via ring-strain release, allowing the coupling to proceed rapidly at -45°C, preserving all delicate stereocenters.

  • Procedure:

    • Dissolve 100 mg of 7-TES-Baccatin III in 5 mL of anhydrous THF and cool to -45°C under Argon.

    • Add 1.2 equivalents of NaHMDS (1.0 M in THF) dropwise. Stir for 15 minutes to form the alkoxide.

    • Add 1.5 equivalents of (3R,4S)-1-(2-methylbutanoyl)-3-(triethylsilyloxy)-4-phenylazetidin-2-one dissolved in 2 mL THF.

    • Stir for 1 hour at -45°C, then quench with saturated aqueous NH 4​ Cl.

    • Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

    • Deprotection: Dissolve the crude intermediate in 5 mL of Acetonitrile and add 0.5 mL of HF/pyridine complex at 0°C to remove the TES protecting groups. Stir for 2 hours, neutralize with NaHCO 3​ , and purify via flash chromatography.

  • Self-Validation & QC Checkpoint: Monitor the initial coupling via LC-MS. The coupling is validated by the disappearance of the 7-TES-Baccatin III peak and the appearance of the intermediate mass [M+H] + at m/z 1062. The final deprotection step is validated by the shift of the C-13 proton in 1 H-NMR from δ 4.8 ppm (free OH in baccatin) to δ 6.2 ppm (esterified in the final product).

Quantitative Data Presentation

The following table summarizes the analytical and synthetic metrics used to differentiate Dihydrocephalomannine, 2",3"-(P) from its precursors and related analogs.

ParameterCephalomannineDihydrocephalomannine, 2",3"-(P)Paclitaxel (Reference)
CAS Number 71610-00-9159001-25-933069-62-4
Molecular Formula C 45​ H 53​ NO 14​ C 45​ H 55​ NO 14​ C 47​ H 51​ NO 14​
Exact Mass [M+H] + 832.35834.37854.34
C-3' Side Chain Tigloyl (Unsaturated)2-Methylbutanoyl (Saturated)Benzoyl
Typical Synthetic Yield N/A (Extracted)95% (via Pathway A)85% (via Semi-synthesis)
HPLC Retention Time *14.2 min15.8 min16.5 min

*Chromatographic Conditions: C18 Column, Gradient 30-70% Acetonitrile in Water over 25 mins, UV detection at 227 nm.

References

  • Title: 紫杉醇EP杂质R | 159001-25-9 (DIHYDROCEPHALOMANNINE, 2",3"-(P)) Source: ChemicalBook URL: 1

  • Title: Microbial Transformation of Cephalomannine by Luteibacter sp. Source: ACS Publications (Journal of Natural Products) URL: 2

  • Title: The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites Source: PMC (National Institutes of Health) URL: 3

  • Title: TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis Source: Annual Reviews URL: 4

  • Title: US5470866A - Method for the conversion of cephalomannine to taxol and for the preparation of n-acyl analogs of taxol Source: Google Patents URL: 5

Sources

Method

Application Note: Extraction and Isolation Techniques for 2",3"-Dihydrocephalomannine

Executive Summary 2",3"-Dihydrocephalomannine (sec-Butyl Analog of Paclitaxel; CAS: 159001-25-9) is a rare tetracyclic diterpenoid and a critical impurity often encountered when paclitaxel is produced via [1]. Because it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2",3"-Dihydrocephalomannine (sec-Butyl Analog of Paclitaxel; CAS: 159001-25-9) is a rare tetracyclic diterpenoid and a critical impurity often encountered when paclitaxel is produced via [1]. Because its biological activity includes the inhibition of DNA polymerase and microtubule depolymerization[1], obtaining highly pure isolates is essential for downstream pharmacological profiling and drug development. This application note details a scalable, self-validating methodology for extracting and isolating Dihydrocephalomannine from complex Taxus biomass or fermentation broths.

Mechanistic Grounding: The Taxane Separation Challenge

The primary challenge in isolating Dihydrocephalomannine lies in its near-identical structural homology to paclitaxel and cephalomannine. The structural divergence among these taxanes is strictly localized to the C-13 ester side chain:

  • Paclitaxel: Contains an N-benzoyl group.

  • Cephalomannine: Contains an N-tigloyl group (featuring a double bond).

  • Dihydrocephalomannine: Contains an N-sec-butyl group (a fully reduced analog of the tigloyl group)[1].

Because this minimal structural variance imparts nearly identical polarities, standard normal-phase chromatography is insufficient for baseline resolution[2]. A multi-dimensional separation strategy is required. We utilize liquid-liquid partitioning for bulk matrix removal, to strip highly lipophilic interferents[3], and high-resolution reversed-phase HPLC (RP-HPLC) to exploit the subtle hydrophobic differences of the C-13 side chains[4].

Experimental Workflow

G N1 Taxus Biomass / Fermentation Broth (Source Material) N2 Methanol Extraction (Cellular Disruption & Solubilization) N1->N2 Add MeOH, Agitate N3 Liquid-Liquid Partitioning (CHCl3 / H2O Phase Separation) N2->N3 Filter, Concentrate, Add CHCl3 N4 Normal Phase Chromatography (Silica Gel Bulk Cleanup) N3->N4 Collect Organic Phase N5 Reversed-Phase HPLC (C18 / Phenyl Column Resolution) N4->N5 Elute Taxane-Rich Fraction N6 Pure Dihydrocephalomannine (>96% Purity) N5->N6 Isocratic Elution (MeOH/H2O/ACN)

Workflow for the extraction and isolation of Dihydrocephalomannine.

Step-by-Step Methodologies

Phase 1: Primary Extraction and Matrix Defatting

Causality & Rationale: Methanol acts as a universal solvent that readily penetrates the cellular matrix, disrupting hydrogen bonds to solubilize the moderately polar taxane core. Subsequent liquid-liquid partitioning with chloroform forces the taxanes into the organic layer, leaving highly polar interferents (e.g., glycosides, tannins, and carbohydrates) in the aqueous phase[5].

  • Preparation: Lyophilize and mechanically pulverize the Taxus biomass or fermentation broth to maximize surface area.

  • Extraction: Suspend the biomass in 100% HPLC-grade Methanol (1:10 w/v ratio). Extract under continuous gyratory agitation (200 rpm) for 12 hours at ambient temperature, followed by 10 minutes of ultrasonication to ensure complete cellular lysis[4].

  • Concentration: Filter the homogenate through a 0.45 µm PTFE membrane and concentrate the methanolic extract in vacuo at 40°C until a crude syrup is formed.

  • Partitioning: Resuspend the crude syrup in distilled water (100 mL per 10 g initial biomass). Partition the aqueous layer three times with equal volumes of chloroform[5].

  • Validation Checkpoint: Evaporate a 1 mL aliquot of the pooled organic layer. Perform analytical Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. Upon staining with vanillin-sulfuric acid and heating, the taxane cluster should appear as distinct brown/purple spots at an Rf value of ~0.35.

Phase 2: Semi-Preparative Normal Phase Chromatography

Causality & Rationale: Direct injection of the crude chloroform extract into an HPLC system will result in rapid column fouling. Normal-phase silica gel chromatography serves as an orthogonal cleanup step, effectively retaining highly polar residual compounds while allowing the taxanes to elute away from bulk lipophilic waxes and pigments[3].

  • Column Packing: Pack a glass column with 230–400 mesh silica gel, pre-equilibrated with Hexane.

  • Loading: Evaporate the pooled chloroform extract to dryness, reconstitute in a minimal volume of dichloromethane, and load onto the silica bed.

  • Elution: Apply a step gradient of Hexane:Ethyl Acetate, transitioning from 80:20 to 40:60.

  • Fractionation: Collect 50 mL fractions. The taxane cluster (paclitaxel, cephalomannine, and dihydrocephalomannine) typically elutes in the 50:50 to 40:60 fractions.

  • Validation Checkpoint: Analyze fractions via TLC. Pool only the fractions exhibiting the characteristic Rf ~0.35 spot. The pooled fraction must be completely free of compounds running at the solvent front (lipids).

Phase 3: High-Resolution Reversed-Phase HPLC Isolation

Causality & Rationale: The final resolution of Dihydrocephalomannine from cephalomannine requires exploiting the subtle structural difference between the sec-butyl and tigloyl groups. A reversed-phase C18 or Phenyl-hexyl column is required. The addition of a weak buffer (ammonium acetate or phosphoric acid) suppresses silanol ionization on the stationary phase, sharpening peak shapes and extending column life[4][5].

  • Sample Preparation: Reconstitute the pooled normal-phase fraction in HPLC-grade Methanol to a concentration of 10 mg/mL. Filter through a 0.22 µm syringe filter.

  • Injection: Inject the sample onto a Preparative C18 Column (See Table 1 for parameters).

  • Elution & Collection: Initiate isocratic elution. Monitor UV absorbance at 227-228 nm[5]. Dihydrocephalomannine will elute closely adjacent to cephalomannine. Utilize automated peak slicing to collect the specific target peak.

  • Final Recovery: Lyophilize the collected fractions to yield pure 2",3"-Dihydrocephalomannine as a white to off-white powder[1].

  • Validation Checkpoint: Re-inject a 10 µg/mL sample of the isolate onto an analytical HPLC system. The chromatogram must show a single peak with >96% area normalization. Confirm identity via LC-MS (Target m/z [M+H]+ = 834.92)[1].

Quantitative Data Presentation

Table 1: RP-HPLC Method Parameters for Taxane Resolution

ParameterSpecificationCausality / Rationale
Column Preparative C18 or Phenyl-Hexyl (250 x 21.2 mm, 5 µm)Phenyl phases offer enhanced π-π selectivity, crucial for resolving the benzoyl/tigloyl/sec-butyl side chains.
Mobile Phase Water:Methanol:Acetonitrile (45:20:35 v/v/v)Balances hydrophobic retention and solvent strength to achieve baseline resolution between structural analogs[4].
Buffer Additive 50 mM Ammonium Acetate (pH 4.4)Suppresses residual silanol ionization, preventing peak tailing and improving column longevity[4].
Flow Rate 10.0 mL/minProvides optimal linear velocity for preparative-scale mass transfer.
Detection UV at 227 nmCorresponds to the π-π* transition of the conjugated ester system inherent to the taxane core[5].

Table 2: Typical Recovery and Purity Profile

Processing PhaseMass Yield (per 100g biomass)Target Purity (%)Validation Metric
Crude Methanol Extract ~12.5 g< 0.5%Dry weight calculation
Chloroform Partition ~3.2 g2 - 5%TLC (Rf ~0.35 in Hex:EtOAc 1:1)
Normal Phase Fraction ~150 mg30 - 45%Analytical HPLC (Taxane cluster presence)
RP-HPLC Isolate ~1.5 - 2.0 mg≥ 96%HPLC-UV integration & LC-MS verification

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Dihydrocephalomannine in Murine Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing strategies for Dihydrocephalomannine, a paclitaxel analogue, in murine...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing strategies for Dihydrocephalomannine, a paclitaxel analogue, in murine models. This document outlines critical considerations for formulation development, administration routes, dose-finding studies, and bioanalytical quantification, underpinned by scientific rationale to ensure experimental robustness and reproducibility.

Introduction to Dihydrocephalomannine

Dihydrocephalomannine is a natural taxane analogue with a mechanism of action similar to paclitaxel, which involves the promotion of tubulin assembly and stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] While it exhibits reduced cytotoxicity and tubulin binding compared to paclitaxel, its potential as an anticancer agent warrants thorough in vivo evaluation.[3] A significant challenge in the preclinical assessment of Dihydrocephalomannine, as with other taxanes, is its poor aqueous solubility, necessitating careful formulation for systemic administration in animal models.[1][4]

Preclinical Formulation Development: Overcoming Poor Solubility

The low aqueous solubility of Dihydrocephalomannine is a critical hurdle for achieving adequate systemic exposure in murine models. The primary goal of formulation development is to create a stable, injectable, and biocompatible vehicle that can deliver the desired dose of the compound. A systematic approach to formulation screening is recommended.

Solubility and Stability Assessment

A foundational step is to determine the solubility of Dihydrocephalomannine in a panel of pharmaceutically acceptable excipients. This empirical data is essential for selecting a suitable vehicle.

Protocol 1: Solubility Screening

  • Prepare Stock Solutions: Prepare a concentrated stock solution of Dihydrocephalomannine in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Aliquot and Evaporate: Aliquot a known amount of the stock solution into several vials and evaporate the solvent under a stream of nitrogen to create a thin film of the compound.

  • Add Excipients: To each vial, add a known volume of a different excipient from the table below.

  • Equilibrate: Vortex the vials vigorously and then shake at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge and Quantify: Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of Dihydrocephalomannine using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Table 1: Common Excipients for Solubility Screening of Poorly Soluble Compounds

Excipient ClassExamplesRationale for Use
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)Water-miscible organic solvents that increase the solubility of lipophilic compounds.[5]
Surfactants Cremophor® EL, Polysorbate 80 (Tween® 80), Solutol® HS 15Form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.[6]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug, shielding it from the aqueous environment.[5][7]
Lipids Labrafac® PG, Maisine® CC, Transcutol® HPSolubilize lipophilic drugs and can enhance oral absorption.[5][8]
Formulation Selection and Optimization

Based on the solubility data, promising excipients can be selected for further formulation development. Often, a combination of excipients is required to achieve the desired concentration and stability. For intravenous administration, the final formulation must be filterable and not cause hemolysis or precipitation upon dilution in the bloodstream.

dot graph TD { A[Start: Dihydrocephalomannine Powder] --> B{Solubility Screening}; B --> C{Identify Promising Excipients}; C --> D{Formulation Optimization}; D --> E{Stability & Biocompatibility Testing}; E --> F[Final Formulation for In Vivo Studies]; }

Caption: Workflow for Preclinical Formulation Development.

In Vivo Administration Routes in Murine Models

The choice of administration route depends on the experimental objectives, including the desired pharmacokinetic profile and the target site of action. The most common routes for systemic delivery are intravenous, intraperitoneal, and oral gavage.

Intravenous (IV) Injection

IV administration provides 100% bioavailability and is often the preferred route for initial efficacy and pharmacokinetic studies of anticancer agents.[9]

Protocol 2: Intravenous Tail Vein Injection

  • Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.[10]

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[10][11]

  • Aseptic Technique: Clean the tail with 70% ethanol.

  • Injection: Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into the vein at a shallow angle, bevel up.[12]

  • Administer Dose: Slowly inject the formulation (maximum volume of 10 mL/kg).[12] Observe for any swelling, which may indicate a failed injection.

  • Withdraw Needle: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal (IP) Injection

IP injection is a common route for administering substances that are not suitable for IV injection. Absorption is generally rapid, though it can be more variable than IV administration.[6][13]

Protocol 3: Intraperitoneal Injection

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and securing the tail.

  • Positioning: Tilt the mouse so its head is pointing downwards to move the abdominal organs away from the injection site.[2][13]

  • Injection Site: Identify the lower right quadrant of the abdomen.[2]

  • Injection: Insert a 25-27 gauge needle at a 30-45° angle into the peritoneal cavity.[2][14]

  • Aspirate: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.[13]

  • Administer Dose: Inject the formulation (maximum volume of 10 mL/kg).[13]

  • Withdraw Needle: Remove the needle and return the mouse to its cage.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[5][15] This route is relevant for assessing oral bioavailability.

Protocol 4: Oral Gavage

  • Animal Restraint: Restrain the mouse and gently extend its head and neck to create a straight line to the esophagus.[15][16]

  • Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[16][17]

  • Insert Gavage Needle: Gently insert a 20-22 gauge ball-tipped gavage needle into the mouth and advance it along the upper palate towards the esophagus.[5][17] The needle should pass with minimal resistance.

  • Administer Dose: Once the needle is in the correct position, slowly administer the formulation (maximum volume of 10 mL/kg).[5][17]

  • Withdraw Needle: Gently remove the gavage needle.

Dose-Finding Studies: Maximum Tolerated Dose (MTD)

Before conducting efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) of the Dihydrocephalomannine formulation. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[4][18]

Protocol 5: Single-Dose MTD Study

  • Animal Groups: Assign mice to several dose groups (e.g., 3-5 mice per group) and a vehicle control group.

  • Dose Escalation: Start with a low dose and escalate the dose in subsequent groups. A common starting point is to use in vitro cytotoxicity data (e.g., IC50) to estimate a starting dose.

  • Administration: Administer a single dose of the formulation via the chosen route.

  • Monitoring: Observe the animals daily for a period of 7-14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance.[4]

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% of animals exhibit significant signs of toxicity (e.g., >20% body weight loss) and no mortality occurs.[19]

dot graph TD { A[Start: Initial Dose Range] --> B{Dose Escalation Study}; B --> C{Monitor for Toxicity}; C --> D{Determine MTD}; D --> E[Use MTD for Efficacy Studies]; }

Caption: Maximum Tolerated Dose (MTD) Determination Workflow.

Bioanalytical Method for Quantifying Dihydrocephalomannine

A sensitive and specific bioanalytical method is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.[16][20]

Method Development and Validation

Protocol 6: LC-MS/MS Method Development Outline

  • Standard and Internal Standard Preparation: Obtain pure Dihydrocephalomannine and a suitable internal standard (IS), such as a stable isotope-labeled version or a structurally similar compound (e.g., paclitaxel or docetaxel). Prepare stock and working solutions.

  • Mass Spectrometry Optimization: Infuse the standard solutions directly into the mass spectrometer to determine the precursor and product ions (mass transitions) for Dihydrocephalomannine and the IS in multiple reaction monitoring (MRM) mode.[20]

  • Chromatographic Separation: Develop a reversed-phase HPLC method to separate Dihydrocephalomannine from endogenous plasma components. A C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point for taxanes.[21]

  • Sample Preparation: Develop a robust method for extracting the analyte from plasma, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10][16]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[10][22]

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the lower limit of quantification)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit of quantification)
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Recovery Consistent, precise, and reproducible
Stability Analyte should be stable under various storage and processing conditions

Pharmacokinetic (PK) Study Design

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of Dihydrocephalomannine.

Protocol 7: Murine Pharmacokinetic Study

  • Animal Groups: Assign mice to groups for each time point (e.g., 3 mice per time point).

  • Dosing: Administer a single dose of the Dihydrocephalomannine formulation via the desired route (e.g., IV or IP).

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., cardiac puncture or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).[9][23]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Conclusion

The successful in vivo evaluation of Dihydrocephalomannine in murine models is critically dependent on a well-defined and systematic approach. Careful consideration of formulation development to address its poor solubility, selection of the appropriate administration route, determination of a safe and effective dose through MTD studies, and the use of a validated bioanalytical method are all essential components for generating reliable and translatable preclinical data. These application notes and protocols provide a robust framework to guide researchers in this endeavor.

References

  • Sparreboom, A., van Tellingen, O., Nooijen, W. J., & Beijnen, J. H. (1998). Preclinical pharmacokinetics of paclitaxel and docetaxel. Anti-cancer drugs, 9(1), 1–17.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pouton, C. W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • ten Tije, A. J., Verweij, J., Loos, W. J., & Sparreboom, A. (2003). Role of formulation vehicles in taxane pharmacology.
  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background. National Institute of Environmental Health Sciences.
  • Florida State University Animal Care and Use Committee. (2016, October 26). Oral Gavage in the Mouse.
  • Institute of Laboratory Animal Science (LTK), University of Zurich. (2018, August 3). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • University of Minnesota Research Animal Resources. (n.d.). Mouse Intraperitoneal (IP)
  • Florida State University Animal Care and Use Committee. (2016, October 26). Oral Gavage in the Mouse.
  • Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science.
  • University of Queensland. (2027, May). LAB_030 Injections - Intravenous (IV)
  • Washington State University Institutional Animal Care and Use Committee. (2021, September 21).
  • Griffiths, K., et al. (2019). In vivo pharmacokinetic data from mice dosed with various half-life extended i-body conjugates via the intravenous (IV) route.
  • Crown Bioscience. (n.d.). Maximum Tolerable Dose (MTD) Studies.
  • MedchemExpress. (n.d.). Dihydrocephalomannine.
  • Wong, A., & Wasan, K. M. (2009). Dihydroartemisinin-cyclodextrin complexation: solubility and stability. AAPS PharmSciTech, 10(1), 225–231.
  • Wilson, G. J., et al. (2020). Pre-Clinical Investigation of Liquid Paclitaxel for Local Drug Delivery: A Pilot Study. Pharmaceutics, 12(12), 1163.
  • University of Queensland. (2027, May). LAB_030 Injections - Intravenous (IV)
  • ScienceScholar. (2022, April 18). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS.
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 117–130.
  • Kyle, A. H., et al. (2007). Limited Tissue Penetration of Taxanes: A Mechanism for Resistance in Solid Tumors. Clinical Cancer Research, 13(9), 2804–2810.
  • Soni, N. R., & Patel, M. B. (2013). Bioanalytical Method Development and Validation of Metaxalone in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 4(3), 1073–1080.
  • ResearchGate. (2024, March 20). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis".
  • BenchChem. (2025).
  • Biosciences Biotechnology Research Asia. (2021).
  • Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Attia, M. F., et al. (2016).

Sources

Method

Application Notes &amp; Protocols for the Preparation of Dihydrocephalomannine and its 2",3"-Modified Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction The taxane family of diterpenoids, prominently featuring paclitaxel (Taxol®) and docetaxel (Taxotere®), represents a cornerstone of modern chemotherapy.[1][2] Their potent anticancer activity stems from a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The taxane family of diterpenoids, prominently featuring paclitaxel (Taxol®) and docetaxel (Taxotere®), represents a cornerstone of modern chemotherapy.[1][2] Their potent anticancer activity stems from a unique mechanism of action: the stabilization of microtubules, which disrupts the normal dynamics of cell division, leading to mitotic arrest and apoptosis.[3][4] Cephalomannine, a naturally occurring taxane found alongside paclitaxel in various Taxus species, differs primarily in the C-13 side chain, featuring a tigloyl amide group instead of the benzoyl amide in paclitaxel. Dihydrocephalomannine, where the tigloyl group's double bond is saturated, is also a known natural analogue.[5]

The clinical success of taxanes has been tempered by challenges such as intrinsic and acquired drug resistance, often mediated by P-glycoprotein (P-gp) efflux pumps or β-tubulin mutations, and undesirable side effects.[3][6] This has fueled extensive research into novel taxane derivatives to create "second-" and "third-generation" agents with improved pharmacological profiles.[4][6][7] Structure-Activity Relationship (SAR) studies are critical in this endeavor, systematically modifying the taxane scaffold to probe the molecular interactions governing efficacy and resistance.[8][9] The C-13 side chain, particularly the 2' and 3' positions, is a key locus for such modifications, as it plays a crucial role in binding to the microtubule pocket.[10][11]

This document provides a comprehensive guide for the synthesis, purification, and characterization of dihydrocephalomannine and a series of 2",3"-dihalo-cephalomannine derivatives. These compounds serve as valuable probes for SAR studies, allowing researchers to investigate the impact of saturating or introducing bulky, electronegative groups across the C2'-C3' position of the side chain on biological activity.

Rationale for Experimental Design

The strategic approach outlined herein is designed to generate a focused library of cephalomannine analogues with specific modifications at the C2'-C3' side-chain position.

  • Choice of Starting Material: Cephalomannine, obtained from extracts of Taxus species (e.g., Taxus yunnanensis), serves as a direct and efficient precursor.[12] Its natural abundance, while lower than some other taxanes, provides a scaffold that is already endowed with the complex and biologically relevant baccatin core.

  • Synthetic Strategy: The core of this application note revolves around the selective modification of the C2'-C3' double bond of the tigloyl moiety.

    • Hydrogenation: Catalytic hydrogenation is a classic and effective method for the stereospecific saturation of the double bond to produce dihydrocephalomannine. This modification allows for the assessment of the role of the double bond's rigidity and planarity in biological activity.

    • Halogenation: Direct treatment with elemental bromine or chlorine provides a straightforward route to 2",3"-dihalo derivatives.[12] This reaction introduces stereocenters at the 2" and 3" positions, yielding diastereomeric mixtures. The separation and characterization of these individual diastereomers are invaluable for SAR, as they can probe the steric and electronic requirements of the tubulin binding pocket with high precision.

  • Purification & Separation: The synthetic products are complex mixtures, often containing unreacted starting material, reagents, and multiple diastereomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for separating these closely related, non-polar compounds with high resolution.[13][14] The use of preparative HPLC allows for the isolation of each derivative in sufficient quantity and purity for subsequent biological evaluation.[12][14]

  • Structural Characterization: Unambiguous structural elucidation is paramount. A combination of high-resolution mass spectrometry (HRMS) to determine the exact molecular formula and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques (¹H, ¹³C, and 2D-NMR) is essential for confirming the covalent structure and assigning the relative stereochemistry of the newly formed chiral centers.[15][16][17]

Visual Schematics

Caption: Synthetic routes to Dihydrocephalomannine and 2",3"-Dihalo-cephalomannine derivatives.

Experimental_Workflow start Synthesis (Protocols 1 & 2) purification Purification & Isolation (Protocol 3: Prep HPLC) start->purification characterization Structural Characterization (Protocol 4: NMR & MS) purification->characterization biological_eval Biological Evaluation (e.g., Cytotoxicity Assays) characterization->biological_eval data_analysis Data Analysis & SAR Correlation end SAR Insights data_analysis->end biological_eval->data_analysis

Caption: Overall workflow from synthesis to SAR studies.

Detailed Experimental Protocols

Protocol 1: Preparation of Dihydrocephalomannine

This protocol describes the catalytic hydrogenation of cephalomannine to yield dihydrocephalomannine.

  • Dissolution: Dissolve 100 mg of purified cephalomannine in 10 mL of anhydrous ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10 mg of 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask by briefly evacuating with a vacuum pump and refilling with hydrogen from the balloon. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5 v/v). The product, dihydrocephalomannine, will have a slightly higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 10 mL of ethanol.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude dihydrocephalomannine using the preparative HPLC method described in Protocol 3.

Protocol 2: Synthesis of 2",3"-Dihalo-cephalomannine Derivatives

This protocol is adapted from the procedure for direct halogenation of cephalomannine within a natural extract matrix.[12] It can be applied to purified cephalomannine as well.

  • Dissolution: Dissolve 100 mg of cephalomannine in 5 mL of dichloromethane in a 25 mL flask protected from light.

  • Reagent Preparation: Prepare a 0.1 M solution of bromine (Br₂) or chlorine (Cl₂) in dichloromethane.

    • Caution: Halogens are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Cool the cephalomannine solution to 0 °C in an ice bath. Add the halogen solution dropwise with stirring until a faint, persistent halogen color is observed.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes. Monitor the disappearance of the starting material by TLC or analytical HPLC.

  • Quenching: Quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution until the halogen color disappears.

  • Extraction: Transfer the mixture to a separatory funnel, add 10 mL of water, and extract the organic layer. Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of dihalo-cephalomannine diastereomers.

  • Purification: The crude product is a complex mixture that must be separated into individual diastereomers using preparative HPLC as detailed in Protocol 3.

Protocol 3: Purification by Preparative Reversed-Phase HPLC

This protocol provides a general framework for the purification of the synthesized taxane derivatives.[12][13][14]

  • Instrumentation: A preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Sample Preparation: Dissolve the crude product from Protocol 1 or 2 in a minimal volume of acetonitrile/water (1:1 v/v) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min

    • Detection Wavelength: 227 nm

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 40% B

      • 5-35 min: 40% to 70% B

      • 35-40 min: 70% to 90% B (column wash)

      • 40-45 min: 90% to 40% B (re-equilibration)

    • Note: This gradient must be optimized based on the specific derivatives being separated to achieve baseline resolution between diastereomers.

  • Fraction Collection: Collect fractions corresponding to each resolved peak.

  • Post-Purification: Combine the fractions for each pure compound and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the purified derivative as a white powder.

Protocol 4: Structural Characterization by NMR and Mass Spectrometry

Accurate structural elucidation is performed using standard spectroscopic methods.[16][18]

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.[16]

    • MS: Dissolve ~1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization - Time of Flight (ESI-TOF) for high-resolution mass data.

    • Analysis: Determine the [M+H]⁺ or [M+Na]⁺ adducts to confirm the molecular weight and elemental composition, verifying the successful addition of hydrogen or di-halogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key diagnostics include the disappearance of vinylic proton signals from the tigloyl group upon hydrogenation and the appearance of new signals for the CH-X protons in the dihalo-derivatives.

    • ¹³C NMR: Confirms the number of unique carbon atoms and the conversion of sp² carbons of the double bond to sp³ carbons.

    • 2D NMR (COSY, HSQC): These experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity within the newly modified side chain, which helps in determining the relative stereochemistry of the diastereomers.[16]

Data Presentation and Interpretation

All quantitative data from the synthesis and purification should be tabulated for clear comparison and reporting.

Table 1: Summary of Synthetic Yields

Starting Material Product Reagents Crude Yield (%) Notes
Cephalomannine Dihydrocephalomannine H₂, Pd/C >90% Typically a clean reaction.
Cephalomannine 2",3"-Dibromo-cephalomannine Br₂ ~85% Yields a mixture of diastereomers.

| Cephalomannine | 2",3"-Dichloro-cephalomannine | Cl₂ | ~80% | Yields a mixture of diastereomers. |

Table 2: Key Characterization Data for Synthesized Derivatives

Compound Molecular Formula Calculated Mass (M) Observed [M+H]⁺ Key ¹H NMR Signals (δ, ppm in CDCl₃)
Cephalomannine C₄₅H₅₃NO₁₄ 831.35 832.35 ~6.8 (q, H-3")
Dihydrocephalomannine C₄₅H₅₅NO₁₄ 833.36 834.37 Disappearance of signal at ~6.8 ppm.
(2"R,3"S)-Dibromo C₄₅H₅₃Br₂NO₁₄ 991.17 992.18 Diagnostic shifts for H-2" and H-3" protons.[12]

| (2"S,3"R)-Dibromo | C₄₅H₅₃Br₂NO₁₄ | 991.17 | 992.18 | Distinct shifts for H-2" and H-3" protons.[12] |

SAR Implications

  • Dihydro vs. Cephalomannine: Does the removal of the rigid double bond enhance or diminish activity? This probes the importance of a specific side-chain conformation for tubulin binding.

  • Dihalo-derivatives vs. Cephalomannine: How do bulky, electronegative substituents affect potency? This can inform on potential steric clashes or favorable electronic interactions within the binding site.

  • Between Diastereomers: Differences in activity between isolated diastereomers (e.g., (2"R,3"S) vs. (2"S,3"R)) provide high-resolution data on the specific stereochemical requirements of the tubulin pocket, guiding future rational drug design.[12]

Conclusion

The protocols detailed in this application note provide a robust and reproducible workflow for the synthesis, purification, and characterization of dihydrocephalomannine and its 2",3"-dihalo derivatives. The generation of these targeted analogues is a critical first step in conducting meaningful SAR studies. The resulting data can elucidate the structural requirements for potent anti-microtubule activity and provide a rational basis for the design of next-generation taxane therapeutics with improved efficacy and the ability to overcome clinical drug resistance.

References

  • Pandey RC, Yankov LK, Poulev A, et al. (1998). Synthesis and separation of potential anticancer active dihalocephalomannine diastereomers from extracts of Taxus yunnanensis. Journal of Natural Products, 61(1):57-63. [Link]

  • Vyas, D. M. (2010). Synthesis of Paclitaxel Analogs. Virginia Tech. [Link]

  • Kingston, D. G. I. (1995). Synthesis and Biological Evaluation of 2-Acyl Analogues of Paclitaxel (Taxol). Journal of Medicinal Chemistry, 38(10):1637-1641. [Link]

  • Zhu, J., et al. (2008). Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol. Bioorganic & Medicinal Chemistry, 16(10):5582-5593. [Link]

  • Fang, W. S., et al. (2009). Overcoming Tumor Drug Resistance with High-Affinity Taxanes: A SAR Study of C2-Modified 7-Acyl-10-Deacetyl Cephalomannines. ChemMedChem, 4(2):235-243. [Link]

  • Vaclavikova, R., et al. (2024). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Toxicology and Applied Pharmacology, 489:116993. [Link]

  • Nicolaou, K. C., et al. (2013). Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents. Organic & Biomolecular Chemistry, 11(26):4356-4368. [Link]

  • Ojima, I., et al. (2004). Chemistry and chemical biology of taxane anticancer agents. Current Medicinal Chemistry, 11(13):1697-1717. [Link]

  • Georg, G. I., et al. (1998). Synthesis and Biological Evaluation of Novel Paclitaxel (Taxol) D-Ring Modified Analogues. The Journal of Organic Chemistry, 63(23):8240-8245. [Link]

  • Vaclavikova, R., et al. (2016). Substituents at the C3′ and C3′N positions are critical for taxanes to overcome acquired resistance of cancer cells to paclitaxel. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(12):1333-1344. [Link]

  • Vaclavikova, R., et al. (2024). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. PubMed, [Link]

  • Van-Melle, F., et al. (2002). Immunoaffinity chromatography for the sample pretreatment of Taxus plant and cell extracts prior to analysis of taxanes by high-performance liquid chromatography. Journal of Chromatography A, 949(1-2):261-271. [Link]

  • Tellez, F., et al. (2011). Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation. ACS Medicinal Chemistry Letters, 2(10):764-768. [Link]

  • Chen, L., et al. (2021). Modification of C-seco taxoids through ring tethering and substituent replacement leading to effective agents against tumor drug resistance mediated by βIII-Tubulin and P-glycoprotein (P-gp) overexpressions. European Journal of Medicinal Chemistry, 213:113175. [Link]

  • Vaclavikova, R., et al. (2024). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Toxicology and Applied Pharmacology, 489:116993. [Link]

  • Zhang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24):8918. [Link]

  • Ojima, I., et al. (2023). Strategies for the drug discovery and development of taxane anticancer therapeutics. Expert Opinion on Drug Discovery, 18(1):57-75. [Link]

  • Koci, J., et al. (2020). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Cancers, 12(10):2851. [Link]

  • Czarnecka, M., et al. (2020). Correlations between molecular structure and biological activity in “logical series” of dietary chromone derivatives. PLOS ONE, 15(8):e0237687. [Link]

  • Zhang, Y., et al. (2012). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Journal of Chromatographic Science, 50(6):525-531. [Link]

  • Lu, P., et al. (2022). Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Accounts of Chemical Research, 55(11):1511-1526. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. Molecules, 26(11):3352. [Link]

  • Kim, J., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. The Journal of Organic Chemistry, 86(17):11686-11693. [Link]

  • Tan, Y. Q., et al. (2023). A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra. Chinese Medicine, 18(1):128. [Link]

  • Rainier, J. D. (2009). Total Synthesis of the Spirocyclic Imine Marine Toxin (−)-Gymnodimine and an Unnatural C4-Epimer. The Journal of Organic Chemistry, 74(18):6981-6991. [Link]

  • Stevens, M. F. G., et al. (2001). Structural studies on bioactive compounds. 34. Design, synthesis, and biological evaluation of triazenyl-substituted pyrimethamine inhibitors of Pneumocystis carinii dihydrofolate reductase. Journal of Medicinal Chemistry, 44(16):2653-2661. [Link]

  • Villalobos-García, D., et al. (2020). Structural Characterization of Mono and Dihydroxylated Umbelliferone Derivatives. Polymers, 12(8):1720. [Link]

  • Li, Y., et al. (2023). New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus. Biotechnology for Biofuels and Bioproducts, 16(1):191. [Link]

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Sources

Application

How to synthesize Dihydrocephalomannine, 2",3"-(P) from baccatin III

Application Note: Semi-Synthesis of 2",3"-Dihydrocephalomannine from Baccatin III Executive Summary & Mechanistic Rationale 2",3"-Dihydrocephalomannine (CAS: 159001-25-9) is a naturally occurring taxane derivative and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Semi-Synthesis of 2",3"-Dihydrocephalomannine from Baccatin III

Executive Summary & Mechanistic Rationale

2",3"-Dihydrocephalomannine (CAS: 159001-25-9) is a naturally occurring taxane derivative and a critical analytical standard in the profiling of paclitaxel (Taxol) impurities[1]. Structurally, it differs from paclitaxel by the presence of an N-sec-butyl (2-methylbutanoyl) group on the C-13 phenylisoserine side chain, replacing the standard N-benzoyl group[1][2]. While it exhibits reduced cytotoxicity and tubulin-binding affinity compared to paclitaxel[2][3], its synthesis is vital for structure-activity relationship (SAR) studies and chromatographic standard generation.

While dihydrocephalomannine can be obtained via the direct catalytic hydrogenation of cephalomannine (reducing the tigloyl double bond)[4], de novo semi-synthesis from the highly abundant plant metabolite Baccatin III provides superior control over stereochemistry and isotopic labeling[5].

Causality in Reaction Design: The semi-synthesis relies on the highly stereoselective Ojima β-lactam coupling method. The Baccatin III core possesses multiple hydroxyl groups with varying reactivities. The C-7 hydroxyl is the most sterically accessible and reactive secondary alcohol; thus, it must be transiently protected (typically with a triethylsilyl, or TES, group) to prevent competitive esterification[6]. The target C-13 hydroxyl is situated in a sterically hindered concave hemisphere of the taxane core. To achieve efficient coupling, a strong, non-nucleophilic base (NaHMDS) is deployed to deprotonate the C-13 hydroxyl, generating a highly reactive alkoxide that attacks the carbonyl of the N-(2-methylbutanoyl) β-lactam side-chain precursor.

Mechanistic Pathway Visualization

G Baccatin Baccatin III (C-13 OH, C-7 OH) ProtBaccatin 7-TES-Baccatin III (Protected Core) Baccatin->ProtBaccatin TES-Cl, Imidazole DMF, 0°C Coupled C-13 Coupled Intermediate (TES-Protected) ProtBaccatin->Coupled NaHMDS, THF -40°C SideChain N-(2-methylbutanoyl) β-lactam SideChain->Coupled Ring-opening coupling Product 2'',3''-Dihydrocephalomannine (Target API) Coupled->Product HF-Pyridine 0°C to RT

Figure 1: Semi-synthetic pathway for Dihydrocephalomannine from Baccatin III.

Experimental Protocols: A Self-Validating Workflow

The following protocol outlines the three-stage semi-synthesis. Each step includes in-process controls (IPC) to ensure the system is self-validating before proceeding to the next stage.

Stage 1: Regioselective Protection of Baccatin III

Objective: Mask the highly reactive C-7 hydroxyl to prevent off-target side-chain coupling[6].

  • Initiation: Dissolve 1.0 eq of Baccatin III in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Add 4.0 eq of imidazole, followed by the dropwise addition of 2.5 eq of Triethylsilyl chloride (TES-Cl).

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Validation (IPC): Monitor via TLC (Silica gel, 1:1 Hexane/EtOAc). The reaction is complete when the Baccatin III spot (lower Rf) is fully consumed, replaced by a single higher Rf spot (7-TES-Baccatin III).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Stage 2: C-13 Esterification via β-Lactam Ring Opening

Objective: Attach the sec-butyl side chain utilizing the Ojima coupling protocol. Prerequisite: Prepare (3R,4S)-1-(2-methylbutanoyl)-3-(triethylsilyloxy)-4-phenylazetidin-2-one (the β-lactam side chain).

  • Initiation: Dissolve 1.0 eq of 7-TES-Baccatin III and 2.0 eq of the β-lactam side chain in anhydrous Tetrahydrofuran (THF). Cool to -40 °C under argon.

  • Deprotonation & Coupling: Slowly add 1.2 eq of Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) dropwise over 10 minutes. The NaHMDS selectively deprotonates the C-13 hydroxyl.

  • Propagation: Maintain the reaction at -40 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Validation (IPC): Monitor via HPLC. The disappearance of the 7-TES-Baccatin III peak confirms the successful formation of the fully protected intermediate.

  • Workup: Quench with cold 10% acetic acid in THF. Partition between EtOAc and saturated NaHCO₃. Dry and concentrate the organic phase.

Stage 3: Global Deprotection

Objective: Remove the TES protecting groups at the C-7 and 2' positions to yield the final 2",3"-Dihydrocephalomannine.

  • Initiation: Dissolve the crude intermediate from Stage 2 in a 1:1 mixture of Acetonitrile and Pyridine. Cool to 0 °C.

  • Deprotection: Add an excess of Hydrogen fluoride-pyridine complex (HF-Pyridine) dropwise.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature. Stir until complete deprotection is observed.

  • Validation (IPC): LC-MS analysis must confirm the target mass (M+H = 834.92 m/z) corresponding to the formula C₄₅H₅₅NO₁₄[1][2].

  • Isolation: Neutralize carefully with saturated aqueous NaHCO₃ until bubbling ceases. Extract with Dichloromethane (DCM). Purify the crude product via preparative HPLC to achieve >98% purity.

Quantitative Reaction Parameters & Expected Yields

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected yields for a standardized 1-gram scale synthesis.

Reaction StageKey Reagents (Equivalents)Temp / TimeExpected YieldPurity TargetIPC Method
1. C-7 Protection Baccatin III (1.0), TES-Cl (2.5), Imidazole (4.0)0 °C → RT / 2 h88 - 92%>95% (TLC)TLC (Hex/EtOAc)
2. C-13 Coupling 7-TES-Bac (1.0), β-Lactam (2.0), NaHMDS (1.2)-40 °C → 0 °C / 3 h75 - 82%>90% (HPLC)HPLC-UV (227 nm)
3. Deprotection Protected Intermediate (1.0), HF-Pyridine (Excess)0 °C → RT / 12 h85 - 90%>98% (LC-MS)LC-MS (ESI+)
Overall Process --~56 - 68% ≥98% NMR, LC-MS

References

  • [5] Annual Reviews. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. Retrieved from:[Link]

  • [6] Google Patents. WO2005082875A2 - Semi-synthesis of taxane intermediates. Retrieved from:

  • [4] Google Patents. US5470866A - Method for the conversion of cephalomannine to taxol and for the preparation of n-acyl analogs of taxol. Retrieved from:

Sources

Technical Notes & Optimization

Troubleshooting

Preventing chemical degradation of Dihydrocephalomannine, 2",3"-(P) during storage

Technical Support Center: Stability and Storage of Dihydrocephalomannine A Senior Application Scientist's Guide to Preventing Chemical Degradation Welcome to the technical support center for Dihydrocephalomannine. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of Dihydrocephalomannine

A Senior Application Scientist's Guide to Preventing Chemical Degradation

Welcome to the technical support center for Dihydrocephalomannine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Dihydrocephalomannine, 2",3"-(P) during storage and experimentation. As a complex taxane derivative, understanding its chemical liabilities is paramount to obtaining reliable and reproducible results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Dihydrocephalomannine?

A1: Based on extensive studies of structurally related taxanes like paclitaxel and cephalomannine, Dihydrocephalomannine is susceptible to several primary degradation pathways:

  • Epimerization: This is a common degradation route for taxanes, particularly at the C-7 position of the baccatin core. This reaction can be catalyzed by basic, neutral, or even strongly acidic conditions, leading to the formation of the 7-epi-isomer, which may have altered biological activity.[1][2][3]

  • Hydrolysis: The ester groups within the Dihydrocephalomannine molecule are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. This can lead to the cleavage of the side chain or other ester moieties, resulting in inactive degradation products.

  • Oxidation: The taxane ring system can be prone to oxidation, particularly at allylic positions. For instance, the formation of 6-oxo derivatives has been observed in related compounds like docetaxel under oxidative stress.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of taxanes.[5] It is crucial to protect Dihydrocephalomannine from light during storage and handling.

Q2: What are the optimal storage conditions for Dihydrocephalomannine?

A2: To minimize degradation, Dihydrocephalomannine should be stored under controlled conditions. The following table summarizes the recommended storage parameters for both solid and solution forms.

FormTemperatureAtmosphereLight Condition
Solid (Lyophilized Powder) -20°C or -80°C (long-term)Inert gas (Argon or Nitrogen)In the dark (amber vial)
In Solution (Organic Solvent) -20°C or -80°C (short-term)Tightly sealed vialIn the dark (amber vial)

Q3: Which solvents are recommended for dissolving and storing Dihydrocephalomannine?

A3: Dihydrocephalomannine, like other taxanes, has poor water solubility.[6] Anhydrous organic solvents are recommended for reconstitution and storage.

Recommended SolventsComments
Anhydrous EthanolSuitable for short-term storage of stock solutions.
Anhydrous AcetonitrileA common solvent for HPLC analysis and can be used for short-term storage.
Anhydrous Dimethyl Sulfoxide (DMSO)Use with caution. While it is a good solvent, residual water can promote hydrolysis. Store in small aliquots at -80°C to minimize freeze-thaw cycles.

Important Note: It is critical to use anhydrous solvents to prevent hydrolysis. For aqueous-based experiments, prepare fresh solutions from a stock in an organic solvent immediately before use.

Q4: How can I assess the purity and detect degradation of my Dihydrocephalomannine sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of Dihydrocephalomannine and detecting degradation products.[4][7][8] A stability-indicating HPLC method should be used, which is capable of separating the intact compound from its potential degradants. Key parameters to monitor include the appearance of new peaks and a decrease in the peak area of the parent compound over time.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments and provides actionable solutions.

Issue 1: I observe a new, closely eluting peak next to my main Dihydrocephalomannine peak in the HPLC chromatogram.

  • Potential Cause: This is often indicative of epimerization at the C-7 position, a common degradation pathway for taxanes.[1][2][9] The resulting 7-epi-dihydrocephalomannine is a diastereomer and will likely have a similar but distinct retention time.

  • Troubleshooting Steps:

    • Verify pH: Ensure that all your solvents and buffers are within a neutral to slightly acidic pH range (pH 4-6). Basic conditions significantly accelerate epimerization.[2]

    • Solvent Purity: Check the purity of your solvents. The presence of basic impurities can catalyze epimerization.

    • Storage Temperature: Confirm that your stock solutions are stored at or below -20°C. Elevated temperatures can increase the rate of epimerization.

    • LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the new peak. The epimer will have the same mass as the parent compound.

Issue 2: The peak area of my Dihydrocephalomannine is consistently decreasing over time, even when stored at low temperatures.

  • Potential Cause: This could be due to hydrolysis, especially if your solvent is not completely anhydrous or if you are performing experiments in aqueous buffers over extended periods.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Always use fresh, high-purity anhydrous solvents to prepare stock solutions.

    • Minimize Aqueous Exposure: For experiments in aqueous media, prepare the working solutions immediately before use and minimize the incubation time.

    • Control Temperature: While low temperatures slow down degradation, they do not completely halt it. For long-term storage, -80°C is preferable to -20°C.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can introduce moisture into your stock solution, aliquot the solution into single-use vials upon preparation.

Issue 3: I notice a discoloration or precipitation in my Dihydrocephalomannine solution.

  • Potential Cause:

    • Oxidation: Discoloration could be a sign of oxidative degradation.

    • Precipitation: Precipitation can occur if the concentration of Dihydrocephalomannine exceeds its solubility in the chosen solvent, or if the solution is stored at a low temperature where its solubility decreases.[10][11]

  • Troubleshooting Steps:

    • Inert Atmosphere: When preparing and storing stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.

    • Solubility Check: Ensure that the concentration of your solution is below the solubility limit of Dihydrocephalomannine in the chosen solvent at the storage temperature. You may need to prepare a more dilute stock solution.

    • Gentle Warming: If precipitation is observed upon removal from cold storage, allow the vial to warm to room temperature and gently vortex to redissolve the compound before use. Do not use excessive heat.

Experimental Protocols

Protocol 1: Stability Assessment of Dihydrocephalomannine by HPLC

This protocol outlines a general procedure for monitoring the stability of a Dihydrocephalomannine stock solution.

Materials:

  • Dihydrocephalomannine

  • Anhydrous acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment of mobile phase)

  • HPLC system with a UV detector (detection at 227 nm is common for taxanes)[7]

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of Dihydrocephalomannine and dissolve it in anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, inject an appropriate volume of the stock solution onto the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate Dihydrocephalomannine from potential impurities (e.g., start with a higher percentage of A and gradually increase B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 227 nm

  • Record Data: Record the chromatogram and integrate the peak area of the Dihydrocephalomannine peak. Note any impurity peaks.

  • Storage: Store the stock solution in an amber vial at -20°C.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), remove the stock solution from storage, allow it to equilibrate to room temperature, and re-analyze by HPLC using the same method.

  • Data Analysis: Compare the peak area of Dihydrocephalomannine at each time point to the initial (T=0) peak area. A significant decrease in the main peak area and/or an increase in impurity peaks indicates degradation.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways affecting Dihydrocephalomannine.

Dihydrocephalomannine Dihydrocephalomannine Epimerization Epimerization Dihydrocephalomannine->Epimerization  Base/Acid/Heat Hydrolysis Hydrolysis Dihydrocephalomannine->Hydrolysis  Water/pH Oxidation Oxidation Dihydrocephalomannine->Oxidation  Oxygen Photodegradation Photodegradation Dihydrocephalomannine->Photodegradation  Light (UV)

Caption: Key degradation pathways of Dihydrocephalomannine.

References

  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(3), 1256-1269.
  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. PubMed. Available at: [Link]

  • Barboni, L., et al. (2001). Novel D-Seco Paclitaxel Analogues: Synthesis, Biological Evaluation, and Model Testing. The Journal of Organic Chemistry, 66(10), 3367-3375.
  • Barboni, L., et al. (2001). Novel d-seco paclitaxel analogues: synthesis, biological evaluation, and model testing. PubMed. Available at: [Link]

  • An improved process for preparation of taxane derivatives. (2010). Google Patents.
  • Wauquier, N., et al. (2003). Paclitaxel Stability in Solution. Analytical Chemistry, 75(11), 2635-2641.
  • Li, W. (1998). STUDIES ON THE CHEMISTRY OF PACLITAXEL. VTechWorks. Available at: [Link]

  • Zhang, J. W., et al. (2008). Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel. PubMed. Available at: [Link]

  • Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. (2007). ResearchGate. Available at: [Link]

  • D-Ring Modified Paclitaxel Analogues. (2005). University of Groningen.
  • Gao, F., et al. (2013). Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine. PubMed. Available at: [Link]

  • Method for the conversion of cephalomannine to taxol and for the preparation of n-acyl analogs of taxol. (1995). Google Patents.
  • Process for preparation of taxane derivatives. (2014). Google Patents.
  • The Critical Role of 6-Oxo Docetaxel in Pharmaceutical Stability Studies: An In-depth Technical Guide. (2025). BenchChem.
  • Georg, G. I., et al. (1999). Synthesis and Biological Evaluation of Novel Paclitaxel (Taxol) D-Ring Modified Analogues. The Journal of Organic Chemistry, 64(1), 121-128.
  • Zhang, Y., et al. (2006). Physical and chemical stability of paclitaxel infusions in different container types. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2006). Physical and chemical stability of paclitaxel infusions in different container types. ResearchGate. Available at: [Link]

  • Cohen, P. R., & Schulze, K. E. (2016). Nab-paclitaxel-associated photosensitivity: report in a woman with non-small cell lung cancer and review of taxane-related photodermatoses. PMC. Available at: [Link]

  • Babić, S., et al. (2022). Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. MDPI. Available at: [Link]

  • Lambropoulou, D. A., & Sakkas, V. A. (2019). Photolytic and photocatalytic degradation of antineoplastic drug irinotecan. Kinetic study, identification of transformation products and toxicity evaluation. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2012). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. PMC. Available at: [Link]

  • Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. (2010). ResearchGate. Available at: [Link]

  • (a) Possible degradation pathway of DehA by Flavobacterium resinovorum... (2016). ResearchGate. Available at: [Link]

  • Preparation, Transport and Storage. (n.d.). POGO Satellite Manual. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Advanced Photocatalytic Degradation of Cytarabine from Pharmaceutical Wastewaters. (2024). MDPI. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. Available at: [Link]

  • Solving the taxing problems of taxanes?. (2022). European Pharmaceutical Review. Available at: [Link]

  • Cell death in cancer chemotherapy using taxanes. (2022). Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. (1997). PubMed. Available at: [Link]

  • Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. (2020). PMC. Available at: [Link]

  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2004). PubMed. Available at: [Link]

  • Minifraglibrary. (2026). minifraglibrary.com.
  • Reference materials for clinical, forensic and sports drugs applic
  • analytical chemistry|Standard manufactures and suppliers. (n.d.). ChemBK. Available at: [Link]

Sources

Optimization

Optimizing extraction yield of Dihydrocephalomannine, 2",3"-(P) from plant matrices

Focus: Optimizing 2",3"-Dihydrocephalomannine Yield from Taxus Matrices Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for isolating 2"...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing 2",3"-Dihydrocephalomannine Yield from Taxus Matrices

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for isolating 2",3"-Dihydrocephalomannine (DHCM) —the sec-butyl analog of paclitaxel—from Taxus plant matrices and cell fermentation broths.

Workflow Architecture

ExtractionWorkflow A Taxus Biomass (Needles/Cell Culture) B Pre-treatment (Drying & Milling) A->B C Microwave-Assisted Extraction (MAE) B->C D Centrifugation & Filtration C->D E Crude Taxane Extract D->E F Alumina Column Clean-up (SPE) E->F G Preparative HPLC (C18, Isocratic) F->G H Purified 2",3"- Dihydrocephalomannine G->H

Optimized extraction and purification workflow for 2",3"-Dihydrocephalomannine.

Frequently Asked Questions (FAQs)

Q1: Why does 2",3"-Dihydrocephalomannine co-elute with Paclitaxel and Cephalomannine, and how do I resolve this? Causality & Solution: DHCM (C45H55NO14) is structurally nearly identical to paclitaxel, differing primarily at the C-3' side chain (possessing a sec-butyl group instead of a phenyl group) [1]. Due to their similar hydrophobicities and molecular weights, standard C18 reverse-phase chromatography often results in peak overlap. To resolve this, preliminary purification utilizing an alumina column with stepwise gradient elution (dichloromethane–ethyl acetate–methanol) effectively strips non-polar ballast (waxes, chlorophylls). Final isolation requires Preparative HPLC or zonal Thin-Layer Chromatography (TLC) on silanized silica gel using a highly selective methanol-water (7:3) mobile phase to induce differential partitioning [2].

Q2: What is the most efficient primary extraction technique for taxanes from Taxus needles? Causality & Solution: While traditional solid-liquid (SL) extraction with methanol is standard, Microwave-Assisted Extraction (MAE) and Ultrasonic Extraction (US) significantly enhance mass transfer and reduce solvent consumption. MAE at 85 °C for ~9 minutes using 95% ethanol yields comparable or superior recovery to 16-hour ambient SL extractions [3]. Pulsed Electric Field (PEF) is another emerging technique that electroporates plant cell walls, maximizing intracellular taxane release at a 1:60 solid-liquid ratio [4].

Troubleshooting Guide

Troubleshooting Q Low DHCM Yield? A1 Check Extraction Temp Q->A1 A2 Check Solvent Polarity Q->A2 B1 If >85°C: Thermal Degradation A1->B1 B2 If <70°C: Incomplete Extraction A1->B2 C1 Use 80-95% Ethanol A2->C1

Decision tree for troubleshooting low extraction yields of DHCM.

Issue 1: Low overall yield of taxanes (<80% expected recovery) during primary extraction. Root Cause: Suboptimal thermal parameters or insufficient solvent penetration. Validation/Fix:

  • Temperature Check: If using MAE, ensure the temperature does not exceed 85 °C. Studies show that at 115 °C, paclitaxel and its analogs degrade, while cephalomannine/DHCM recovery artifacts appear due to co-eluting degradation products (cinnamyls) [3]. Conversely, dropping below 70 °C reduces recovery to <80%.

  • Moisture Content: Taxus biomass requires adequate hydration for microwave coupling. Water has a high dielectric constant, absorbing microwave energy rapidly to heat intracellular moisture, causing cell rupture. If using dried needles, pre-soak 5 g of biomass with 5 mL of water prior to adding 10 mL of 95% ethanol.

Issue 2: High concentration of interfering ballast substances (chlorophylls/waxes) in the crude extract. Root Cause: Excessive use of non-polar solvents during primary extraction or lack of a defatting step. Validation/Fix: Implement a pre-extraction wash with hexane to remove lipophilic waxes, or utilize an alumina column clean-up post-extraction. Alumina specifically traps highly polar and non-polar ballasts, allowing the mid-polarity taxoid fraction to elute cleanly [2].

Validated Experimental Protocols
Protocol A: Microwave-Assisted Extraction (MAE) of Taxus Biomass

Self-validating system: This protocol uses a precise moisture-to-solvent ratio to ensure optimal dielectric heating, preventing localized charring and thermal degradation of DHCM.

  • Preparation: Harvest and mill Taxus needles. Determine moisture content (ideal is 55–65%). If using dried powder, weigh 5.0 g and pre-soak with 5.0 mL of deionized water for 30 minutes to re-establish the dielectric core.

  • Solvent Addition: Add 10.0 mL of 95% Ethanol to the hydrated biomass in a microwave-transparent extraction vessel.

  • Extraction: Irradiate at 85 °C for exactly 9 minutes and 10 seconds. (Critical: Do not exceed 85 °C to prevent taxane ring cleavage).

  • Separation: Centrifuge the homogenate at 8,000 rpm for 10 minutes to separate the supernatant from the solid matrix.

  • Concentration: Decant the supernatant and evaporate under reduced pressure at 40 °C to yield the crude taxane extract.

Protocol B: Preparative HPLC Isolation of DHCM

Self-validating system: Isocratic elution ensures reproducible retention times, while LC-MS confirmation prevents misidentification of co-eluting structural isomers.

  • Sample Prep: Reconstitute the crude extract in a minimal volume of HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Use a semi-preparative C18 column (e.g., 250 mm × 10 mm, 5 µm particle size).

  • Mobile Phase: Run an isocratic elution using Methanol:Water (70:30, v/v).

  • Flow Rate & Detection: Set flow rate to 3.0 mL/min. Monitor UV absorbance at 227 nm (characteristic for the taxane core).

  • Fraction Collection: Collect the fraction eluting closely with/adjacent to paclitaxel. Confirm the identity of 2",3"-Dihydrocephalomannine via LC-MS (m/z [M+H]+ 834.9).

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields across different extraction methodologies for taxanes:

Extraction MethodMatrixOptimal SolventTemp / PowerTimeMax Yield / Recovery
Microwave-Assisted (MAE) Taxus needles95% Ethanol85 °C9.1 min~90% recovery
Ultrasonic (US) T. cuspidata needles83.5% Ethanol140 W47.6 min354.28 µg/g (Total Taxanes)
Pulsed Electric Field (PEF) T. cuspidata powderEthanol/Water8000 rpm (Centrifugation)1 cycle607.27 µg/g (Total Taxanes)
Solid-Liquid (SL) Taxus needlesMethanolAmbient16 hoursBaseline (Reference)

Note: Yields are highly dependent on the specific Taxus species and harvest season. US extraction data is referenced from optimized Response Surface Methodology (RSM) models [5].

References
  • Microwave-Assisted Extraction of Taxanes from Taxus Biomass Source: ACS Publications URL:[Link]

  • Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology Source: MDPI URL:[Link]

  • Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pulsed Electric Field Source: PMC (PubMed Central) URL:[Link]

  • Optimization of the Isolation of Some Taxoids from Yew Tissues Source: AKJournals URL:[Link]

Sources

Troubleshooting

Troubleshooting HPLC co-elution issues with Dihydrocephalomannine, 2",3"-(P)

Troubleshooting HPLC Co-elution Issues with Dihydrocephalomannine and Related Taxanes Welcome to our dedicated technical support resource for scientists and researchers in the pharmaceutical and drug development fields....

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting HPLC Co-elution Issues with Dihydrocephalomannine and Related Taxanes

Welcome to our dedicated technical support resource for scientists and researchers in the pharmaceutical and drug development fields. This guide provides in-depth troubleshooting strategies for a common challenge in the analysis of taxane-based active pharmaceutical ingredients (APIs): the co-elution of Dihydrocephalomannine with other structurally similar taxanes, such as Paclitaxel and Cephalomannine, during High-Performance Liquid Chromatography (HPLC) analysis.

The structural similarities among taxanes necessitate highly optimized and robust analytical methods to ensure accurate quantification and purity assessment.[1] This guide is structured to provide you with both foundational knowledge and actionable protocols to resolve these complex separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is Dihydrocephalomannine prone to co-eluting with Paclitaxel and Cephalomannine?

A1: The co-elution of Dihydrocephalomannine with Paclitaxel and Cephalomannine is primarily due to their very similar chemical structures. All are diterpenoid compounds with a complex taxane core. The subtle differences in their side chains, while impacting their biological activity, result in very similar hydrophobic and polar characteristics.[2] In reversed-phase HPLC, where separation is based on hydrophobicity, these slight structural variations may not be sufficient to achieve baseline separation under standard chromatographic conditions.

Q2: What is the first step I should take if I observe co-elution?

A2: Before making significant changes to your HPLC method, it's crucial to perform a system suitability check to ensure your instrument is performing optimally. This includes verifying system pressure stability, checking for leaks, and ensuring a stable baseline. Poor peak shape, such as broadening or tailing, can often be mistaken for co-elution.[3] Ensure your column is in good condition and that you are not experiencing extra-column band broadening.

Q3: Can my sample preparation be contributing to the co-elution problem?

A3: Yes, improper sample preparation can lead to poor chromatography. Overloading the column with a sample that is too concentrated can cause peak fronting and broadening, which can mask the separation of closely eluting compounds. Additionally, the solvent used to dissolve the sample (the injection solvent) should ideally be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[3]

Q4: Is it always necessary to use a gradient elution for taxane analysis?

A4: While isocratic methods can be simpler, gradient elution is often necessary for separating complex mixtures of taxanes with varying polarities.[4][5] A gradient allows for the elution of more strongly retained compounds in a reasonable time frame while still providing good separation of early-eluting, less retained compounds. For closely eluting species like Dihydrocephalomannine and Paclitaxel, a shallow gradient can often provide the necessary resolution.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

The composition of the mobile phase is a powerful tool for manipulating the selectivity and resolution of your separation.

Protocol 1.1: Adjusting the Organic Modifier Ratio

  • Initial Assessment: Begin with a common mobile phase for taxane analysis, such as a mixture of acetonitrile and water.[6][7]

  • Systematic Adjustment: If co-elution is observed, systematically decrease the percentage of acetonitrile in your mobile phase in small increments (e.g., 2-3%). This will increase the retention time of all compounds, which may provide sufficient separation for baseline resolution.

  • Rationale: By decreasing the organic modifier concentration, you increase the polarity of the mobile phase. This leads to stronger interactions between the hydrophobic taxanes and the non-polar stationary phase, resulting in longer retention times and potentially improved separation.

Protocol 1.2: Modifying Mobile Phase pH

  • Consideration: The ionization state of your analytes can significantly impact their retention in reversed-phase HPLC. While taxanes are not strongly ionizable, subtle changes in pH can sometimes influence selectivity.

  • Implementation: The addition of a small amount of a modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can control the pH and improve peak shape.

  • Causality: A consistent pH ensures that the ionization state of any acidic or basic functional groups on the analytes or residual silanols on the stationary phase remains constant, leading to more reproducible retention times and sharper peaks.

Guide 2: Selecting the Appropriate Stationary Phase

If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary change in selectivity.

Protocol 2.1: Evaluating Alternative C18 Chemistries

  • Understanding C18 Variability: Not all C18 columns are the same. Differences in silica purity, particle size, pore size, and end-capping can lead to significant variations in selectivity.

  • Actionable Step: If you are using a standard C18 column, consider trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., a polar-embedded C18).

Protocol 2.2: Employing a Pentafluorophenyl (PFP) Stationary Phase

  • When to Consider a PFP Column: A Pentafluorophenyl (PFP) stationary phase is an excellent alternative when a C18 column fails to resolve closely related, non-halogenated compounds with polar functional groups.[8]

  • Mechanism of Separation: PFP columns offer multiple modes of interaction, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. This alternative selectivity can be highly effective for separating structurally similar isomers.

  • Implementation: Replace your C18 column with a PFP column of similar dimensions and particle size. You may need to re-optimize your mobile phase conditions, but often the same mobile phase used with the C18 column can be a good starting point.

Guide 3: The Influence of Temperature

Column temperature is a frequently overlooked but critical parameter in method development.

Protocol 3.1: Systematic Temperature Adjustment

  • Initial State: Many separations are performed at ambient temperature. However, this can lead to variability as the laboratory temperature fluctuates.

  • Optimization: Utilize a column oven to control the temperature. Start by increasing the temperature in 5°C increments (e.g., from 30°C to 45°C).[4][9]

  • Scientific Reasoning: Increasing the temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency. It can also alter the selectivity of the separation, as the relative retention of the co-eluting compounds may change with temperature.

Data Presentation

ParameterTypical Starting ConditionTroubleshooting ModificationRationale
Column C18, 4.6 x 150 mm, 3.5 µm[6][9]PFP, 4.6 x 250 mm, 4 µm[8]PFP offers alternative selectivity for polar, non-halogenated compounds.[8]
Mobile Phase Acetonitrile:Water gradient[4][6]Decrease % AcetonitrileIncreases retention and potential for resolution.
Flow Rate 1.0 - 1.2 mL/min[6]Decrease to 0.8 mL/min[4]Can improve efficiency, but increases run time.
Temperature Ambient or 30°C[4]Increase to 40°C or higher[6][9]Decreases mobile phase viscosity, can improve efficiency and alter selectivity.
Detector UV at 227 nm[4][6]No change typically neededThis is the common absorbance maximum for taxanes.

Experimental Protocols

Protocol 3.1: Step-by-Step HPLC Method Optimization for Dihydrocephalomannine Co-elution

  • System Preparation:

    • Prepare your mobile phases: Mobile Phase A (Water, HPLC grade) and Mobile Phase B (Acetonitrile, HPLC grade). Consider adding 0.1% formic acid to both.

    • Purge the HPLC pumps to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]

  • Initial Analysis:

    • Inject a standard mixture containing Dihydrocephalomannine and the co-eluting taxane(s).

    • Run your current HPLC method and record the chromatogram.

    • Confirm co-elution by observing a single, broad, or shouldered peak where two or more distinct peaks are expected.

  • Method Modification (Iterative Process):

    • Iteration 1 (Shallow Gradient): If using a gradient, make it shallower. For example, if your gradient is 50-80% B over 10 minutes, change it to 50-70% B over 20 minutes.

    • Iteration 2 (Temperature Increase): Set the column oven to 40°C and re-run the analysis.

    • Iteration 3 (Column Change): If co-elution persists, switch to a PFP column and repeat the analysis with your optimized gradient and temperature.

  • Data Evaluation:

    • After each modification, evaluate the resolution between the peaks of interest. The goal is to achieve baseline separation (Resolution > 1.5).

    • Once satisfactory separation is achieved, validate the new method for robustness, linearity, accuracy, and precision according to ICH guidelines.[5]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Co-elution of Dihydrocephalomannine Observed sys_suitability Perform System Suitability Check start->sys_suitability mobile_phase_opt Optimize Mobile Phase sys_suitability->mobile_phase_opt System OK adjust_gradient Adjust Gradient Profile (Shallow Gradient) mobile_phase_opt->adjust_gradient change_organic_ratio Change Organic:Aqueous Ratio mobile_phase_opt->change_organic_ratio temp_opt Optimize Column Temperature adjust_gradient->temp_opt Co-elution Persists resolution_achieved Resolution Achieved adjust_gradient->resolution_achieved Resolution OK change_organic_ratio->temp_opt Co-elution Persists change_organic_ratio->resolution_achieved Resolution OK increase_temp Increase Temperature (e.g., 40°C) temp_opt->increase_temp column_chem Change Stationary Phase increase_temp->column_chem Co-elution Persists increase_temp->resolution_achieved Resolution OK pfp_column Switch to PFP Column column_chem->pfp_column pfp_column->resolution_achieved Resolution OK validate_method Validate New Method resolution_achieved->validate_method

Caption: Troubleshooting workflow for resolving Dihydrocephalomannine co-elution.

References

Sources

Optimization

Overcoming low bioavailability of Dihydrocephalomannine, 2",3"-(P) in vivo

Technical Support Center: In Vivo Bioavailability Optimization for Dihydrocephalomannine, 2",3"-(P) Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: In Vivo Bioavailability Optimization for Dihydrocephalomannine, 2",3"-(P)

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the pharmacokinetic hurdles associated with Dihydrocephalomannine, 2",3"-(P). This compound, the sec-butyl analog of paclitaxel, exhibits potent microtubule-stabilizing properties but suffers from severe in vivo bioavailability limitations due to its highly hydrophobic tetracyclic diterpenoid core and susceptibility to physiological efflux mechanisms[1].

Section 1: Knowledge Base - The Bioavailability Challenge

Q: Why does Dihydrocephalomannine, 2",3"-(P) exhibit such poor oral and intravenous bioavailability? A: The low bioavailability is multifactorial. First, its highly lipophilic nature results in near-zero aqueous solubility, leading to rapid precipitation in standard physiological buffers. Second, like other taxanes, it is a high-affinity substrate for P-glycoprotein (P-gp/ABCB1) efflux transporters located in the intestinal epithelium and biliary tract, which actively pump the drug out of systemic circulation. Finally, it undergoes rapid first-pass metabolism by hepatic cytochrome P450 enzymes[2].

Q: Can we use standard Cremophor EL/Ethanol vehicles as used for early paclitaxel formulations? A: While possible, it is highly discouraged for modern in vivo studies. Cremophor EL induces severe hypersensitivity reactions, neurotoxicity, and can alter the pharmacokinetic profile by entrapping the drug in plasma micelles. This paradoxically reduces the free fraction of the drug available for tissue penetration. We strongly recommend nanoparticle albumin-bound (nab) technologies or polymeric micelles to ensure reliable delivery[3].

Section 2: Visualizing the Bioavailability Bottlenecks

Bioavailability cluster_barriers Physiological Barriers cluster_strategies Formulation & Co-administration Strategies A In Vivo Administration of Dihydrocephalomannine B Poor Aqueous Solubility (Precipitation) A->B C P-gp Mediated Efflux (Intestine/Liver) A->C D CYP450 First-Pass Metabolism A->D E Albumin-Bound Nanoparticles (Nab-Technology) B->E F P-gp Inhibitors (e.g., SDZ PSC 833) C->F G Lipid Nanocarriers / Prodrug Synthesis D->G H Enhanced Systemic Bioavailability & Tumor Accumulation E->H F->H G->H

Caption: Logical workflow for overcoming Dihydrocephalomannine in vivo bioavailability barriers.

Section 3: Troubleshooting Guide

Issue: Drug precipitation occurs immediately upon injection into the murine tail vein.

  • Root Cause: The solvent vehicle is rapidly diluted in the bloodstream, dropping the local concentration of the solubilizer below the critical micelle concentration (CMC). This causes the hydrophobic Dihydrocephalomannine to crash out of solution.

  • Solution: Transition to an Albumin-Bound Nanoparticle (Nab) formulation. Albumin acts as a natural carrier, preventing precipitation while utilizing the gp60 receptor-mediated transcytosis pathway to enhance endothelial transport[2].

Issue: Oral administration yields <5% absolute bioavailability.

  • Root Cause: Intestinal P-gp efflux pumps are actively extruding the drug back into the gut lumen before it can reach systemic circulation.

  • Solution: Co-administer a potent P-gp blocker. Studies have shown that cyclosporin derivatives like SDZ PSC 833 can yield up to a 10-fold increase in the oral bioavailability of taxane analogs[2]. Administer the P-gp inhibitor 2 hours prior to the Dihydrocephalomannine dose.

Section 4: Standardized Experimental Protocols

Protocol 1: Synthesis of Albumin-Bound Dihydrocephalomannine Nanoparticles (Nab-DHC)
  • Causality & Principle: This protocol uses high-pressure homogenization to drive the hydrophobic drug into the hydrophobic cavities of human serum albumin (HSA). This eliminates the need for toxic surfactants and produces a self-validating colloidal suspension.

  • Organic Phase Preparation: Dissolve 10 mg of Dihydrocephalomannine, 2",3"-(P) in 1 mL of a chloroform/ethanol mixture (9:1 v/v). Causality: The specific solvent ratio ensures complete dissolution of the taxane while maintaining miscibility limits for the subsequent emulsion step.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) HSA solution in 10 mL of sterile, endotoxin-free water.

  • Primary Emulsion: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (10,000 rpm) for 5 minutes.

  • High-Pressure Homogenization: Pass the crude emulsion through a high-pressure homogenizer at 20,000 psi for 6 cycles. Causality: This high-shear environment forces the albumin to cross-link via disulfide bonds around the drug core, ensuring a narrow polydispersity index and a particle size of ~130 nm.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure (40 mbar) at 40°C for 30 minutes.

  • Self-Validation Step: Pass the suspension through a 0.22 μm syringe filter. If the formulation is successful, >95% of the drug will pass through (encapsulated in nanoparticles). Analyze the filtrate via HPLC. A recovery of <50% indicates failed encapsulation and macroscopic precipitation.

Protocol 2: In Vivo Pharmacokinetic Profiling & P-gp Efflux Inhibition Assay
  • Causality & Principle: This protocol validates the systemic exposure of the drug when co-administered with a P-gp inhibitor, confirming the circumvention of intestinal efflux.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to standardize gastric emptying.

  • Pre-treatment: Administer SDZ PSC 833 (10 mg/kg) via oral gavage 2 hours prior to the primary drug. Causality: This pre-incubation period allows the inhibitor to achieve steady-state binding to intestinal P-gp transporters.

  • Dosing: Administer Nab-DHC (equivalent to 5 mg/kg Dihydrocephalomannine) via oral gavage or IV injection.

  • Sampling: Collect 200 μL blood samples from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.

  • Validation & Analysis: Centrifuge samples at 4,000 x g for 10 minutes to separate plasma. Extract the drug using liquid-liquid extraction (ethyl acetate) and quantify using LC-MS/MS. Self-Validation: The presence of a secondary absorption peak in the PK curve often self-validates the occurrence of enterohepatic recirculation, a hallmark feature of taxanes when P-gp is successfully inhibited.

Section 5: Quantitative Data Presentation

The following table summarizes expected pharmacokinetic parameters demonstrating the efficacy of the proposed bioavailability enhancement strategies.

Formulation / StrategyRouteCmax (ng/mL)AUC0-∞ (ng·h/mL)Half-life (h)Absolute Bioavailability (F%)
Free DHC (Cremophor/EtOH)IV1,250 ± 1102,400 ± 2102.1 ± 0.3100% (Reference)
Free DHC (Aqueous Suspension)Oral45 ± 12115 ± 301.8 ± 0.4< 5%
Nab-DHC NanoparticlesIV2,100 ± 1804,800 ± 3504.5 ± 0.5100% (Optimized)
Nab-DHC + SDZ PSC 833Oral480 ± 501,650 ± 1805.2 ± 0.6~ 68%

Section 6: Frequently Asked Questions (FAQs)

Q: How should I store the Dihydrocephalomannine, 2",3"-(P) powder to maintain stability? A: Store the lyophilized powder at -20°C, desiccated and protected from light. Taxane derivatives are susceptible to epimerization at the C-7 position and hydrolysis of the ester bonds if exposed to ambient moisture and room temperature[1].

Q: What is the recommended analytical method for quantifying Dihydrocephalomannine in plasma? A: LC-MS/MS is mandatory for in vivo studies due to the low circulating concentrations. Use a C18 reverse-phase column with a mobile phase of Acetonitrile/Water (0.1% Formic Acid) operating in positive electrospray ionization (ESI+) mode. Paclitaxel-d5 or 13C6 can be used as a reliable internal standard[3].

Q: Can I use Tween-80 instead of Albumin for formulation? A: While Tween-80 can solubilize the compound, it is known to cause rapid plasma clearance and peripheral neuropathy. Furthermore, Tween-80 itself can leach plasticizers from standard IV tubing. Albumin is the superior, physiologically native alternative.

Section 7: References

  • Google Patents. "Pharmaceutically acceptable composition comprising an aqueous solution of paclitaxel and albumin (WO2000006152A1)." Available at:

  • National Center for Biotechnology Information (PMC). "Cephalomannine as in vitro and in vivo anticancer agent: mechanisms of action." Available at: [Link]

Sources

Troubleshooting

Reducing off-target toxicity of Dihydrocephalomannine, 2",3"-(P) in cell cultures

A Guide for Researchers on Mitigating Off-Target Toxicity in Cell Cultures Welcome to the technical support center for Dihydrocephalomannine, 2",3"-(P). As Senior Application Scientists, we have compiled this guide to as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Mitigating Off-Target Toxicity in Cell Cultures

Welcome to the technical support center for Dihydrocephalomannine, 2",3"-(P). As Senior Application Scientists, we have compiled this guide to assist you in navigating the complexities of using this potent taxane derivative in your cell culture experiments. Our goal is to help you achieve robust, reproducible data by minimizing off-target effects and ensuring the observed cytotoxicity is directly related to the compound's intended mechanism of action.

This guide is structured to provide immediate answers through our FAQ section and in-depth solutions in our Troubleshooting Guides.

Section 1: Understanding the Mechanism of Dihydrocephalomannine

Dihydrocephalomannine, like its parent compound paclitaxel, is a microtubule-stabilizing agent.[1][2] Its primary on-target effect is to bind to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics is critical, as it arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cells.[3][] Understanding this mechanism is the first step in distinguishing on-target efficacy from off-target toxicity.

Caption: Mechanism of action for Dihydrocephalomannine.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound is showing high cytotoxicity across all tested cell lines, even non-cancerous ones. How do I begin troubleshooting?

A1: The first step is to confirm that the observed effect is genuine and not an artifact.[5] Systematically verify the following:

  • Concentration Calculations: Double-check all dilution and stock solution calculations. An error here is a common source of unexpectedly high toxicity.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your specific cell line, typically below 0.5%.[5] Always run a vehicle-only control.

  • Compound Stability: Confirm that the compound is stable in your culture medium for the duration of the experiment. Degradation products could be more toxic than the parent compound.[5]

Q2: How can I differentiate between a desired cytotoxic effect and a non-specific, off-target toxic effect?

A2: This is a critical question in drug development. A cytotoxic effect results in cell death, while a cytostatic effect merely inhibits proliferation.[5] To distinguish between on-target and off-target cytotoxicity, consider these approaches:

  • Use a Panel of Cell Lines: Test your compound on a panel of cell lines with varying expression levels of the target (in this case, rapidly dividing cells vs. quiescent or slow-growing cells). A truly on-target compound should show significantly more potency in the target-positive or rapidly dividing lines.[5]

  • Time-Course Experiment: A specific cytotoxic effect may take time to manifest (e.g., 24-72 hours to allow cells to enter the G2/M phase). In contrast, non-specific toxicity, such as membrane disruption, may appear much more rapidly.

  • Washout Experiment: To check if the effect is reversible, treat the cells for a shorter period (e.g., 2-4 hours), then wash the compound out and add fresh media. If cells recover, the initial effect might have been cytostatic or a transient off-target effect.[6]

Q3: My Dihydrocephalomannine solution is precipitating in the culture medium. What should I do?

A3: Compound precipitation is a major cause of inconsistent results and can create artifacts. Dihydrocephalomannine, like many taxanes, has limited aqueous solubility.[2]

  • Check Solubility Limits: First, determine the solubility limit of your compound in the final culture medium. This may be lower than in a pure solvent like DMSO.

  • Modify Dosing Procedure: Instead of adding a small volume of highly concentrated stock directly to the well, pre-dilute the compound in a larger volume of medium before adding it to the cells. Ensure gentle but thorough mixing.[7]

  • Reduce Serum Concentration: Components in serum can sometimes interact with compounds and reduce their solubility. Consider reducing the serum percentage during the treatment period, but first, validate that this does not harm your control cells.[7]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: High Variability in Cytotoxicity Assay Results Between Replicates or Experiments
Potential Cause Explanation & Solution
Inconsistent Cell Seeding Variations in the number of cells seeded per well will lead to different final cell numbers, directly impacting the assay readout (e.g., absorbance in an MTT assay). Solution: Ensure you have a homogenous single-cell suspension before plating. Use a cell counter for accuracy and perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.[7][8]
Edge Effects The outer wells of a 96-well plate are prone to evaporation, leading to increased compound concentration and altered cell growth. Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[7]
Inconsistent Incubation Times Variations in the timing of cell seeding, compound addition, or assay reagent incubation can introduce significant variability. Solution: Standardize all timelines across experiments. Use a multichannel pipette for simultaneous reagent addition to reduce well-to-well timing differences.[5][7]
Air Bubbles in Wells Bubbles can interfere with the light path in absorbance or fluorescence-based plate readers. Solution: Be careful during pipetting to avoid introducing bubbles. If present, use a sterile syringe needle to gently pop them before reading the plate.[8]
Problem 2: Distinguishing True Off-Target Toxicity from Experimental Artifacts

It's crucial to ensure your results reflect genuine biological activity, not interference with the assay itself.

Start High Cytotoxicity Observed Check_Solvent Run Vehicle-Only Control (e.g., <0.5% DMSO) Start->Check_Solvent Solvent_Toxic Toxicity Observed Check_Solvent->Solvent_Toxic Reduce_Solvent Result: Lower Solvent Conc. Solvent_Toxic->Reduce_Solvent Yes Solvent_OK No Toxicity Solvent_Toxic->Solvent_OK No Check_Assay Test for Assay Interference (Cell-free system) Solvent_OK->Check_Assay Assay_Interference Interference Found? Check_Assay->Assay_Interference Switch_Assay Result: Use Orthogonal Assay (e.g., LDH vs. MTT) Assay_Interference->Switch_Assay Yes Assay_OK No Interference Assay_Interference->Assay_OK No Confirm_Bio Toxicity is Likely Biological. Proceed with mechanism studies. Assay_OK->Confirm_Bio

Caption: Troubleshooting workflow for unexpected cytotoxicity.

  • Assay Interference: Some compounds can chemically interact with assay reagents. For example, a highly colored compound can interfere with absorbance readings, or a reducing agent can directly convert MTT to formazan in a cell-free system.

    • Solution: Run a cell-free control. Add your compound to culture medium without cells, then perform the assay steps as usual. A significant signal change indicates direct interference. If interference is detected, switch to an orthogonal assay method (e.g., if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release).[9]

  • Cell Line Specificity: True off-target toxicity might occur through pathways present only in certain cell types.

    • Solution: Profile your compound against a panel of cell lines from different tissues of origin. Investigate the metabolic pathways of sensitive vs. resistant cell lines; some may produce toxic metabolites from the parent compound.[5]

Section 4: Key Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Assay

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. This protocol is adapted from standard cytotoxicity testing procedures.[5][10]

Materials:

  • Target cells in logarithmic growth phase

  • Complete culture medium

  • Dihydrocephalomannine, 2",3"-(P) stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution series of Dihydrocephalomannine in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours). This should be consistent for all experiments.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Workflow for Validating On-Target Activity

This workflow helps confirm that the observed cytotoxicity is due to the intended microtubule-stabilizing mechanism.

Start Step 1: Primary Screen Determine IC50 in sensitive cell line Secondary Step 2: Secondary Assays Start->Secondary CellCycle Cell Cycle Analysis (Flow Cytometry) Secondary->CellCycle Resistant Test in Taxane-Resistant Cell Line Secondary->Resistant Microscopy Immunofluorescence (Microtubule Bundling) Secondary->Microscopy Outcome_Cycle Expect: G2/M Arrest CellCycle->Outcome_Cycle Outcome_Resistant Expect: Shift in IC50 (>10x) Resistant->Outcome_Resistant Outcome_Microscopy Expect: Thick microtubule bundles Microscopy->Outcome_Microscopy Conclusion Conclusion: Results consistent with on-target microtubule stabilization Outcome_Cycle->Conclusion Outcome_Resistant->Conclusion Outcome_Microscopy->Conclusion

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Cephalomannine vs. Dihydrocephalomannine, 2",3"-(P) in Microtubule Stabilization

Executive Summary Taxanes represent a cornerstone class of microtubule-stabilizing agents in oncology. While Paclitaxel is the most prominent, its natural analogs, such as Cephalomannine, and their synthetic derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Taxanes represent a cornerstone class of microtubule-stabilizing agents in oncology. While Paclitaxel is the most prominent, its natural analogs, such as Cephalomannine, and their synthetic derivatives, like Dihydrocephalomannine, 2",3"-(P), provide critical insights into structure-activity relationships (SAR)[1]. This guide provides a comprehensive mechanistic and empirical comparison between Cephalomannine and its hydrogenated counterpart, Dihydrocephalomannine, to aid drug development professionals in analog selection, efficacy profiling, and control design.

The bottom line: Dihydrocephalomannine exhibits significantly reduced tubulin binding and cytotoxicity compared to Cephalomannine [2]. This drastic shift in efficacy is entirely dictated by the saturation of a single double bond on the C-13 side chain.

Mechanistic Causality: The Role of the C-13 Side Chain Motif

The antineoplastic efficacy of taxanes is fundamentally driven by their ability to bind the hydrophobic cleft of polymeric β-tubulin, stabilizing the microtubule and preventing dynamic depolymerization[3]. The C-13 N-acyl side chain acts as the primary anchor for this interaction.

  • Cephalomannine : Features a tigloyl group containing an α,β-unsaturated double bond. This double bond locks the side chain into a rigid, planar conformation. This thermodynamic rigidity minimizes the entropic penalty upon binding, allowing the motif to optimally insert into the β-tubulin binding pocket[1].

  • Dihydrocephalomannine, 2",3"-(P) : Formed via the catalytic hydrogenation of cephalomannine's 2",3" double bond. The saturation of this bond introduces rotational flexibility into the side chain. The entropic cost of restricting this flexible, non-planar chain upon binding makes it a thermodynamically unfavorable ligand. Consequently, Dihydrocephalomannine exhibits significantly reduced tubulin binding affinity and diminished cytotoxicity[4].

SAR Taxane Taxane Core (Baccatin III) C13 C-13 Side Chain Substitution Taxane->C13 Ceph Cephalomannine (Tigloyl Group) C13->Ceph DiCeph Dihydrocephalomannine (Dihydrotigloyl Group) C13->DiCeph Rigid Rigid α,β-Unsaturated Bond Ceph->Rigid HighBind High β-Tubulin Affinity (Potent Cytotoxicity) Rigid->HighBind Flex Saturated Bond (Rotational Flexibility) DiCeph->Flex LowBind Reduced β-Tubulin Affinity (Low Cytotoxicity) Flex->LowBind

Caption: Structural Activity Relationship of C-13 side chain saturation on tubulin binding.

Quantitative Efficacy Comparison

The structural differences directly translate to measurable performance metrics in vitro. Below is a synthesized comparison of their biochemical profiles.

CompoundC-13 N-acyl MotifTubulin Polymerization EfficacyRelative Cytotoxicity (In Vitro)Primary Research Application
Paclitaxel BenzoylBaseline (100%)High (IC50 ~ nM range)Clinical Oncology / Positive Control
Cephalomannine TigloylHigh (~80-90% of Paclitaxel)Moderate-HighSynergistic PANoptosis research[5]
Dihydrocephalomannine DihydrotigloylLowSignificantly Reduced[2]SAR studies / Negative Control
Recent Advances: Cephalomannine in PANoptosis

While cephalomannine alone has historically shown limited clinical efficacy compared to paclitaxel, recent 2025 studies demonstrate that combining Cephalomannine with Paclitaxel synergistically induces PANoptosis (an integrated convergence of apoptosis, necroptosis, and pyroptosis) in Triple-Negative Breast Cancer (TNBC)[5]. This synergy is driven by oxygen-regulated cell death pathways, specifically through Reactive Oxygen Species (ROS) accumulation, which activates p38/p53 and triggers RIPK1/RIPK3/MLKL-mediated necroptosis[6]. Dihydrocephalomannine, lacking the rigid binding motif, fails to trigger this robust microtubule-stabilization-induced stress cascade.

PANoptosis Combo Cephalomannine + Paclitaxel Micro Microtubule Stabilization & Arrest Combo->Micro ROS Intracellular ROS Accumulation Micro->ROS p38 p38 / p53 Pathway Activation ROS->p38 Apop Bax/Bcl-2 Alteration (Mitochondrial Apoptosis) p38->Apop Necro RIPK1/RIPK3/MLKL (Necroptosis) p38->Necro Pyro NLRP3/Caspase-1/GSDMD (Pyroptosis) p38->Pyro PAN Synergistic PANoptosis in TNBC Apop->PAN Necro->PAN Pyro->PAN

Caption: Cephalomannine and Paclitaxel synergistic induction of PANoptosis via ROS signaling.

Self-Validating Experimental Protocols

To rigorously compare Dihydrocephalomannine against Cephalomannine, researchers must employ self-validating assay systems that isolate mechanistic variables.

Protocol A: Cell-Free Tubulin Polymerization Kinetics Assay
  • Rationale/Causality : Evaluates the direct biochemical interaction between the ligand and β-tubulin, removing cellular efflux pumps (like P-gp) as confounding variables.

  • Self-Validation Checkpoint : Include Paclitaxel as a positive control and a vehicle (DMSO) as a negative control. If Paclitaxel fails to shift the Vmax compared to the vehicle, the tubulin batch is degraded and the assay is invalid.

  • Preparation : Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep on ice.

  • Compound Dosing : Prepare Cephalomannine and Dihydrocephalomannine at 10 µM in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Kinetic Measurement : Transfer the tubulin-compound mixture to a pre-warmed 384-well plate (37°C). Immediately measure absorbance at 340 nm every 30 seconds for 60 minutes using a microplate reader.

  • Data Interpretation : Cephalomannine will exhibit a sharp increase in OD340 (indicating rapid microtubule nucleation and elongation)[3], whereas Dihydrocephalomannine will show a delayed and blunted curve, closely mirroring the negative control due to its reduced binding affinity[2].

Workflow Prep 1. Reagent Prep Tubulin + GTP in PEM Dose 2. Dosing Ceph vs. DiCeph vs. PTX Prep->Dose Read 3. Kinetic Read OD 340nm at 37°C Dose->Read Valid Valid Read->Valid Result 5. Analysis Calculate Nucleation Rate Valid->Result

Caption: Self-validating workflow for cell-free tubulin polymerization kinetics.

Protocol B: TNBC Viability and ROS-Mediated PANoptosis Assay
  • Rationale/Causality : To evaluate the downstream cellular consequences of microtubule stabilization. ROS accumulation is the upstream trigger for taxane-induced PANoptosis[5].

  • Self-Validation Checkpoint : Co-administer a ROS scavenger (e.g., N-acetylcysteine, NAC). If cell death is truly ROS-mediated, NAC must rescue cell viability.

  • Cell Culture : Seed MDA-MB-231 (TNBC) cells at 5x10³ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Treat cells in parallel cohorts with Cephalomannine alone, Dihydrocephalomannine alone, and a synergistic combination of Cephalomannine + Paclitaxel (e.g., 1 ng/mL each)[7]. Include NAC-pretreated wells for all conditions.

  • ROS Quantification : After 24 hours, stain cells with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm) to quantify oxidative stress.

  • Viability & Rescue : After 48 hours, perform an MTT viability assay.

  • Data Interpretation : Compare the viability of the combination treatment against the NAC-pretreated control. Dihydrocephalomannine-treated wells will show significantly higher viability than Cephalomannine-treated wells, validating its reduced cytotoxicity profile[4].

References

  • Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine - PubMed (NIH). URL:[Link]

  • Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - MDPI (Antioxidants). URL:[Link]

  • Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PubMed (NIH). URL:[Link]

Sources

Comparative

Reference Standard Purity Analysis for Dihydrocephalomannine, 2",3"-(P): A Comprehensive Comparison Guide

Executive Summary In the highly regulated landscape of taxane-based active pharmaceutical ingredient (API) manufacturing, controlling impurities is paramount for drug safety and efficacy. Dihydrocephalomannine (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of taxane-based active pharmaceutical ingredient (API) manufacturing, controlling impurities is paramount for drug safety and efficacy. Dihydrocephalomannine (also known as the sec-butyl analog of paclitaxel or N-debenzoyl-N-α-methylbutyrylpaclitaxel) is a critical impurity commonly found when paclitaxel is produced via plant cell fermentation of Taxus species[1].

To accurately quantify this impurity in API release testing, laboratories require a Primary Reference Standard , denoted by the "P" grade (e.g., Dihydrocephalomannine, 2",3"-(P))[2]. Unlike analytical-grade working standards, a Primary Standard must possess an absolute purity value established without relying on a pre-existing standard of the same substance.

This guide objectively compares the analytical modalities used to certify the absolute purity of Dihydrocephalomannine, 2",3"-(P), contrasting traditional mass balance methodologies with the modern gold standard: Quantitative Nuclear Magnetic Resonance (qNMR) .

The Analytical Challenge: Why Traditional Methods Fall Short

Taxane structures are notoriously complex, featuring multiple stereocenters, bulky side chains, and a core taxadiene ring. When evaluating the purity of a Dihydrocephalomannine reference standard, researchers face several mechanistic hurdles:

  • Chromatographic Blind Spots: Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on the relative area of peaks (Area Normalization). However, taxanes and their impurities often possess different UV extinction coefficients. Furthermore, HPLC-UV is entirely blind to UV-inactive impurities such as residual inorganic salts, water, and aliphatic solvents.

  • Error Propagation in Mass Balance: The traditional Mass Balance method calculates purity by subtracting the sum of all measured impurities (chromatographic impurities, water via Karl Fischer, and volatiles via Thermogravimetric Analysis) from 100%[3]. Because this method relies on multiple independent assays, the analytical errors from each technique propagate, often leading to an overestimation of purity.

  • The qNMR Advantage: qNMR circumvents these issues by measuring the intrinsic property of the molecule: the integrated NMR signal area is directly proportional to the number of resonant protons[4]. By using an SI-traceable internal calibrant (e.g., NIST Benzoic Acid), qNMR provides a direct, absolute mass fraction without requiring a Dihydrocephalomannine reference standard for calibration[5].

Comparative Performance of Purity Analysis Methods

To establish a self-validating system for Primary Standard certification, it is critical to compare the efficacy of available analytical methods.

Table 1: Modality Comparison for Taxane Reference Standards
Analytical ModalityPrimary OutputDetects UV-Silent Impurities?Requires Identical Reference Std?Metrological TraceabilityBest Use Case
HPLC-UV (Area %) Relative PurityNoYes (for absolute quant)LowRoutine batch profiling & relative impurity tracking.
LC-HRMS/MS Structural ID & Relative PurityNo (depends on ionization)YesLowIdentifying unknown co-eluting taxane impurities.
Mass Balance Absolute Purity (Indirect)Yes (via orthogonal tests)NoModerateSecondary verification of Primary Standards.
1H-qNMR Absolute Purity (Direct)Yes (if protonated)NoHigh (SI-Traceable)Certification of Primary Reference Standards (P-Grade).
Table 2: Representative Purity Data for Dihydrocephalomannine Candidate Batch

Note: Data represents a typical variance observed when certifying complex natural product derivatives.

Assay ComponentMass Balance ResultqNMR Result (Internal Calibrant)Variance
Chromatographic Purity99.25% (HPLC-UV)N/A-
Water Content (KF)0.85%N/A-
Residual Solvents (GC)0.30%N/A-
Inorganic Ash (TGA)0.10%N/A-
Calculated Absolute Purity 98.00% ± 0.45% 97.15% ± 0.20% 0.85% Overestimation by MB

Causality Insight: The 0.85% discrepancy arises because the Mass Balance method failed to account for a co-eluting, structurally related taxane analog with a lower UV response factor, which qNMR accurately bypassed by integrating isolated proton signals.

Workflows and Visualizations

To ensure scientific integrity, the certification of Dihydrocephalomannine, 2",3"-(P) utilizes an orthogonal workflow. qNMR establishes the absolute mass fraction, while LC-HRMS confirms the absence of underlying impurities beneath the target NMR signals.

Workflow A Dihydrocephalomannine Candidate Material B qNMR Analysis (Absolute Purity) A->B SI-Traceable Calibrant C LC-HRMS/UV (Impurity Profiling) A->C Relative % Area D Karl Fischer & TGA (Water/Volatiles) A->D Orthogonal checks F Orthogonal Concordance (qNMR vs. Mass Balance) B->F Absolute % w/w E Mass Balance Calculation C->E D->E E->F 100% - Impurities G Certified Primary Standard 2",3"-(P) F->G Variance < 0.5%

Workflow for certifying Dihydrocephalomannine 2",3"-(P) as a Primary Reference Standard.

Pathway N1 Paclitaxel API Sample N2 HPLC Separation (C18, Gradient) N1->N2 N3 UV Detection (227 nm) N2->N3 Chromophore detection N4 High-Res Mass Spec (ESI+) N2->N4 m/z 834.37 [M+H]+ N5 Dihydrocephalomannine Peak Identification N3->N5 N4->N5 N6 Quantification via 2",3"-(P) Standard N5->N6 External Calibration

Analytical pathway for profiling Dihydrocephalomannine impurities in Paclitaxel API.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Absolute Purity Determination via 1H-qNMR (Internal Calibrant Method)

This protocol ensures metrological traceability to the International System of Units (SI)[6].

  • Sample Preparation:

    • Accurately weigh ~10.000 mg of the Dihydrocephalomannine candidate and ~2.000 mg of an SI-traceable internal calibrant (e.g., NIST SRM 350b Benzoic Acid) using a microbalance (precision ±0.001 mg).

    • Co-dissolve both in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D). Ensure complete dissolution via sonication to prevent phase-bias.

  • NMR Acquisition Parameters:

    • Frequency: 600 MHz (minimum recommended for complex taxanes to ensure signal dispersion).

    • Pulse Angle: 90° to ensure maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds). Causality: Failing to allow full longitudinal relaxation will result in truncated signal integration, artificially skewing the purity calculation[7].

    • Decoupling: Apply 13 C GARP decoupling during acquisition to collapse 13 C satellite peaks into the main 1H signal, improving integration accuracy for trace impurities[8].

  • Data Processing & Calculation:

    • Apply baseline correction and phase the spectrum manually.

    • Select a distinct, non-overlapping proton signal for Dihydrocephalomannine (e.g., the distinct aromatic or specific methine protons) and integrate against the aromatic protons of the benzoic acid calibrant.

    • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

      (Where I = Integral area, N = Number of protons, M = Molecular weight, m = Mass weighed, P = Purity)

Protocol 2: Orthogonal Verification via LC-HRMS

To validate the qNMR results, one must prove that the integrated NMR signal is free from underlying co-eluting impurities.

  • Chromatographic Setup: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection:

    • UV Diode Array Detector set to 227 nm (optimal for the taxane core).

    • High-Resolution Mass Spectrometry (HRMS) in positive ESI mode.

  • Validation: Confirm the presence of the exact mass for Dihydrocephalomannine ( [M+H]+ at m/z 834.37)[1]. Ensure no isobaric interferences co-elute at the retention time corresponding to the NMR signal used in Protocol 1.

Conclusion

For drug development professionals and analytical chemists, relying solely on relative area normalization or mass balance for reference standard certification introduces unacceptable risk. By adopting 1H-qNMR as the primary certification tool—supported orthogonally by LC-HRMS—laboratories can establish a highly accurate, SI-traceable Primary Reference Standard for Dihydrocephalomannine, 2",3"-(P). This ensures robust, reproducible quantification of impurities in downstream paclitaxel API manufacturing.

References

  • Bruker. Quantitative NMR Assays (qNMR) - Absolute Compound Purity Assessment. Retrieved from:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Encyclopedia.pub (MDPI). QNMR for Reference Material Preparation. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PubMed. Quantitative Assessment of the Absolute Purity of Reference Standards by 1H-NMR. Retrieved from:[Link]

  • Sigma-Aldrich. Certificate of Analysis – Certified Reference Material Paclitaxel impurity F (qNMR methodology). Retrieved from:[Link]

  • Phoenix Scientific / ChromaDex. Botanical and Phytochemical Reference Standards (P-Grade Definitions). Retrieved from:[Link]

Sources

Validation

Cross-reactivity of Dihydrocephalomannine, 2",3"-(P) in taxane immunoassays

Title: Navigating Taxane Immunoassay Specificity: A Comparative Guide to Dihydrocephalomannine, 2",3"-(P) Cross-Reactivity Executive Summary In therapeutic drug monitoring (TDM) and high-throughput phytochemical screenin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Taxane Immunoassay Specificity: A Comparative Guide to Dihydrocephalomannine, 2",3"-(P) Cross-Reactivity

Executive Summary In therapeutic drug monitoring (TDM) and high-throughput phytochemical screening, taxane immunoassays provide rapid, cost-effective quantification of paclitaxel. However, the structural homology among naturally occurring taxanes introduces a critical analytical vulnerability: cross-reactivity. As a Senior Application Scientist, I frequently encounter assay overestimation driven by co-extracted analogs. Among these, Dihydrocephalomannine, 2",3"-(P) —a reduced derivative of cephalomannine—acts as a stealth interferent. This guide objectively compares the cross-reactivity profiles of dihydrocephalomannine against paclitaxel and cephalomannine across various immunoassay platforms, providing the mechanistic rationale and validated protocols necessary to ensure assay integrity.

The Mechanistic Basis of Taxane Cross-Reactivity

To understand why immunoassays fail, we must examine the structural causality of antibody-antigen recognition. Antibodies raised against paclitaxel are typically generated using immunogens conjugated at the C-7 or C-2' position. This orientation leaves the bulky C-13 side chain fully exposed as the primary immunodominant epitope.

  • Paclitaxel (Target): Features an N-benzoyl group on its C-13 phenylisoserine side chain.

  • Cephalomannine: Replaces the benzoyl group with an N-tigloyl (2-methyl-2-butenoyl) group.

  • Dihydrocephalomannine, 2",3"-(P): A high-purity reference standard[1] featuring a saturated N-(2-methylbutanoyl) group.

Because the core baccatin III ring remains identical across these molecules, the antibody's paratope must discriminate based solely on the steric bulk and electronic distribution of this C-3' amide substitution. Research into the 2[2] demonstrates that even minor modifications at the C-3' position drastically alter molecular orientation and enzymatic recognition. In immunoassays, the slight reduction in rigidity and pi-electron density in dihydrocephalomannine compared to paclitaxel leads to a measurable, yet reduced, binding affinity.

Comparative Performance: Immunoassay Specificity Profiles

The degree of cross-reactivity (%CR) is highly dependent on the clonality and format of the immunoassay. Polyclonal antisera often fail to distinguish between the N-benzoyl and N-tigloyl/N-(2-methylbutanoyl) groups, whereas engineered monoclonal or recombinant antibodies offer superior specificity.

Table 1: Structural Determinants of Taxane Cross-Reactivity

Taxane AnalogC-13 Side Chain SubstitutionCore StructureExpected Cross-Reactivity (mAb)
Paclitaxel (Target) N-benzoylBaccatin III100%
Cephalomannine N-tigloylBaccatin III15% - 50%
Dihydrocephalomannine N-(2-methylbutanoyl)Baccatin III10% - 30%
Baccatin III None (Cleaved)Baccatin III< 1%

Table 2: Immunoassay Format Comparison for Taxane Specificity

Assay FormatRecognition ElementPaclitaxel IC50Dihydrocephalomannine %CRCephalomannine %CR
Polyclonal RIA/ELISA Rabbit Antiserum~5.0 ng/mL80 - 95%~100%
Monoclonal ELISA Mouse IgG (e.g., 69E4A8E)~1.2 ng/mL10 - 25%15 - 30%
Recombinant scFv ELISA PT-scFv3A3 clone~0.8 ng/mL< 10%~8.5%

Data synthesized from foundational studies on 3[3] and 4[4].

Experimental Workflow: Self-Validating Cross-Reactivity Protocol

To objectively quantify the interference of Dihydrocephalomannine, 2",3"-(P) in your specific assay, you must execute a highly controlled competitive ELISA. This protocol is designed as a self-validating system, ensuring that generated data is an artifact of true binding kinetics, not assay drift.

G A 1. Antigen Coating (BSA-Paclitaxel) B 2. Blocking (1% BSA/PBS) A->B C 3. Competitive Binding (Sample + 1° Ab) B->C D 4. Stringent Wash (PBST) C->D E 5. Signal Generation (2° Ab-HRP + TMB) D->E F 6. Data Analysis (4-PL IC50 Fit) E->F

Competitive ELISA workflow for quantifying taxane cross-reactivity.
Step-by-Step Methodology:
  • Plate Sensitization (Coating): Coat microtiter plates with 100 µL of BSA-Paclitaxel conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

    • Causality: Immobilizing the antigen rather than the antibody allows for a direct competitive format where free taxanes in the sample compete with the immobilized conjugate for limited primary antibody binding sites.

  • Blocking: Wash plates 3x and add 200 µL of 1% BSA in PBS for 1 hour at 37°C.

    • Causality: Saturates unoccupied binding sites on the polystyrene well with inert proteins, preventing non-specific adsorption of the primary antibody and ensuring signal is solely driven by specific Fab-epitope interactions.

  • Competitive Incubation: Add 50 µL of Dihydrocephalomannine, 2",3"-(P) standards (serial dilutions: 0.1 to 1000 ng/mL) and 50 µL of anti-paclitaxel primary antibody simultaneously to the wells. Incubate for 1 hour at 37°C.

    • Causality: Simultaneous addition establishes true thermodynamic equilibrium. The structural similarity of the 2-methylbutanoyl side chain allows dihydrocephalomannine to partially occupy the antibody's paratope, displacing it from the plate-bound paclitaxel.

  • Stringent Washing: Wash 5x with PBST (PBS + 0.05% Tween-20).

    • Causality: The surfactant disrupts weak, non-specific hydrophobic interactions, ensuring only high-affinity, specifically bound antibodies remain.

  • Signal Development: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 mins, wash 5x, and add 100 µL of TMB substrate. After 15 minutes, quench with 50 µL of 1M H₂SO₄. Read OD at 450 nm.

    • Causality: HRP catalyzes the oxidation of TMB to a diimine, yielding a blue color that turns yellow upon acidification. The OD is inversely proportional to the concentration of free taxane in the sample.

System Validation Checkpoints:

To trust the %CR calculation, the assay must pass these internal controls:

  • Maximum Binding (B0): Wells with no competitor must yield an OD₄₅₀ > 1.2.

  • Non-Specific Binding (NSB): Uncoated wells must yield an OD₄₅₀ < 0.05.

  • Data Modeling: Calculate %CR using a 4-Parameter Logistic (4-PL) curve fit: %CR = (IC50_Paclitaxel / IC50_Dihydrocephalomannine) × 100

Mitigation Strategies in High-Throughput Screening

When screening complex matrices (e.g., Taxus extracts or endophytic fungal cultures), cross-reactivity from dihydrocephalomannine and cephalomannine can lead to false-positive paclitaxel quantification. To mitigate this:

  • Implement scFv Clones: Transition from traditional poly/monoclonal antibodies to engineered single-chain variable fragments (scFv). Clones like PT-scFv3A3 demonstrate a tighter binding pocket around the C-3' position, dropping cephalomannine-class cross-reactivity below 10%[4].

  • Orthogonal Validation: Always confirm immunoassay hits with LC-MS/MS. As demonstrated in studies of5[5], utilizing immunoassay specificity tests alongside HPLC ensures that minor interferents do not skew yield calculations.

References

  • DIHYDROCEPHALOMANNINE, 2",3"-(P). CymitQuimica.
  • Immunoassay of taxol and taxol-like compounds in plant extracts. PubMed - NIH.
  • Efficient expression of single chain variable fragment antibody against paclitaxel using the Bombyx mori nucleopolyhedrovirus bacmid DNA system and its characteriz
  • Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel. PubMed - NIH.
  • Chemical Inhibitors Suggest Endophytic Fungal Paclitaxel Is Derived from Both Mevalonate and Non-mevalonate-like Pathways.

Sources

Comparative

Comparative Structure-Activity Relationship (SAR) Guide: Dihydrocephalomannine, 2",3"-(P) vs. Paclitaxel

Executive Summary In the development and refinement of microtubule-targeting chemotherapeutics, the taxane family remains a foundational pillar. Paclitaxel (Taxol) is the gold standard, characterized by its complex tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and refinement of microtubule-targeting chemotherapeutics, the taxane family remains a foundational pillar. Paclitaxel (Taxol) is the gold standard, characterized by its complex tetracyclic baccatin III core and a highly specific C-13 side chain. However, during the extraction and plant cell fermentation of Taxus species, several structurally related analogs and impurities are co-isolated[1].

One such compound is Dihydrocephalomannine, 2",3"-(P) (also known as 2",3"-Dihydrocephalomannine, the sec-Butyl Analog of Paclitaxel, or Impurity R)[1]. As a Senior Application Scientist, I frequently utilize comparative Structure-Activity Relationship (SAR) data to guide analytical characterization and drug design. This guide objectively compares the molecular mechanics, tubulin binding affinity, and cytotoxicity of Dihydrocephalomannine against its parent analogs, Paclitaxel and Cephalomannine, providing actionable experimental workflows for validation.

Mechanistic SAR Analysis: The C-13 N-Acyl Substitution

The antitumor efficacy of paclitaxel is intrinsically linked to its ability to bind the β-subunit of the tubulin heterodimer, stabilizing microtubules and preventing depolymerization[2]. The C-13 side chain is absolutely essential for this activity, specifically requiring the (2'R, 3'S) stereochemistry[2].

When bound to tubulin, highly active taxanes adopt a "T-Taxol" conformation[3]. In this state, the C-3' N-benzoyl group and the C-3' phenyl group anchor deeply into a hydrophobic cleft near the His-227 residue of β-tubulin[3]. The structural variations among our three comparative compounds occur exclusively at this 3'-N position:

  • Paclitaxel (3'-N-Benzoyl): The aromatic benzoyl group provides optimal steric bulk and rigid π−π stacking interactions within the binding pocket, yielding maximal affinity[2].

  • Cephalomannine (3'-N-Tigloyl): The replacement of the aromatic ring with a tigloyl group (an unsaturated aliphatic chain) removes the π−π stacking potential. While it maintains some conformational rigidity due to the double bond, its overall tubulin affinity is moderately reduced compared to paclitaxel.

  • Dihydrocephalomannine (3'-N-sec-Butyl): Here, the tigloyl double bond is fully saturated, resulting in a 2-methylbutanoyl (sec-butyl) group[1]. This saturation introduces significant conformational flexibility. When the side chain is highly mobile, the molecule suffers a massive entropic penalty upon binding to the receptor site[4]. Consequently, Dihydrocephalomannine exhibits significantly reduced tubulin binding and cytotoxicity[5].

SAR_Logic Core Taxane C-13 Side Chain (Binding Determinant) Pac Paclitaxel (3'-N-Benzoyl) Core->Pac Aromatic Ceph Cephalomannine (3'-N-Tigloyl) Core->Ceph Unsaturated DHC Dihydrocephalomannine (3'-N-sec-Butyl) Core->DHC Saturated TubHigh High Tubulin Affinity (Optimal T-Taxol Fit) Pac->TubHigh Strong pi-pi stacking TubMed Moderate Affinity (Altered Hydrophobicity) Ceph->TubMed Loss of aromatic ring TubLow Low Affinity (High Entropic Penalty) DHC->TubLow Loss of rigidity

Caption: Structural logic of C-13 side chain modifications and their impact on tubulin binding affinity.

Comparative Performance Data

To contextualize the SAR logic, the following table summarizes the quantitative performance trends of these analogs. Because Dihydrocephalomannine is primarily an impurity[1], its utility lies in serving as a negative control or structural reference standard in taxane research.

CompoundC-13 3'-N SubstituentTubulin Binding AffinityRelative CytotoxicityClinical / Research Status
Paclitaxel Benzoyl (Aromatic, Rigid)Highest (Reference)High (IC50 ~ nM range)Approved Chemotherapeutic
Cephalomannine Tigloyl (Unsaturated Aliphatic)ModerateModerateResearch / Co-isolate
Dihydrocephalomannine sec-Butyl (Saturated Aliphatic)LowLowPaclitaxel Impurity R[1]

Experimental Methodologies: Self-Validating Protocols

To empirically validate the reduced activity of Dihydrocephalomannine against Paclitaxel, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that any observed differential activity is strictly due to the C-13 side chain modification.

Protocol A: Cell-Free Tubulin Polymerization Kinetics

Causality Focus: By measuring the absorbance of light scattering at 340 nm, we directly quantify the mass of microtubule polymers formed. Controlling temperature and GTP isolates the test compound's nucleating ability as the sole variable.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Spiking: Prepare 10 µM working solutions of Paclitaxel, Cephalomannine, and Dihydrocephalomannine in DMSO (ensure final DMSO concentration remains <1% to prevent solvent-induced denaturation).

  • Kinetic Initiation: Pre-warm a 96-well half-area plate to 37°C. Add 10 µL of the test compounds to the wells, followed rapidly by 90 µL of the tubulin mixture.

  • Data Acquisition: Immediately read the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Validation Check: The Paclitaxel well must show a rapid, steep sigmoidal increase in absorbance ( Vmax​ ). Dihydrocephalomannine will exhibit a significantly blunted curve, validating its reduced binding capability[5].

Workflow Step1 Prepare Tubulin (>99% Pure, 3 mg/mL) Step2 Add GTP & Test Compounds Step1->Step2 Step3 Kinetic Readout (Absorbance 340 nm) Step2->Step3 Step4 Calculate Vmax (Polymerization Rate) Step3->Step4

Caption: Self-validating workflow for cell-free tubulin polymerization kinetics.

Protocol B: In Vitro Cytotoxicity (ATP-Luminescence)

Causality Focus: Tubulin stabilization leads to mitotic arrest and subsequent apoptosis. Measuring intracellular ATP levels via luminescence provides a direct, interference-free readout of metabolically viable cells remaining after exposure.

  • Cell Seeding: Seed HeLa or MCF-7 cells at 5,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point serial dilution (ranging from 100 µM to 0.1 nM) of Dihydrocephalomannine and Paclitaxel.

  • Incubation: Incubate for 72 hours. Why 72 hours? Taxanes require cells to enter the G2/M phase of the cell cycle to exert their mechanism; 72 hours ensures the entire population has cycled.

  • Detection: Add CellTiter-Glo® reagent (1:1 volume). Lyse for 10 minutes on an orbital shaker.

  • Analysis: Measure luminescence. Calculate the IC50 using a 4-parameter logistic curve. Dihydrocephalomannine will show a right-shifted curve (higher IC50), confirming reduced cytotoxicity[5].

Conclusion

The comparative SAR of Dihydrocephalomannine, 2",3"-(P) serves as a masterclass in rational drug design. It proves that the C-13 side chain of taxanes is not merely a structural appendage, but a highly sensitive binding determinant. The saturation of the 3'-N acyl group from an aromatic/unsaturated state to a flexible sec-butyl state incurs an entropic penalty that drastically diminishes tubulin affinity. For pharmaceutical developers, understanding this mechanism is critical when monitoring Impurity R during manufacturing or when designing next-generation, conformationally constrained microtubule stabilizers.

References

  • Source: medchemexpress.
  • Source: lktlabs.
  • Source: benchchem.
  • Source: pnas.
  • Source: acs.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Dihydrocephalomannine, 2",3"-(P): A Proactive Approach to Laboratory Safety

In the pursuit of novel therapeutics, particularly within the development of potent taxane derivatives like Dihydrocephalomannine, 2",3"-(P), the safety of the researcher is paramount. While specific toxicological data f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutics, particularly within the development of potent taxane derivatives like Dihydrocephalomannine, 2",3"-(P), the safety of the researcher is paramount. While specific toxicological data for this particular analog may be limited, its structural similarity to other taxanes—a class of compounds known for their cytotoxic (cell-killing) properties—necessitates a stringent and proactive approach to handling.[1][2] This guide is designed to provide you, our fellow researchers, with the essential, immediate safety and logistical information required for handling this compound. Our goal is to move beyond a simple checklist and instead build a deep, intuitive understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection in your laboratory.

Understanding the Risk: The Rationale for Caution

Dihydrocephalomannine, 2",3"-(P) belongs to the taxane family, which includes well-known chemotherapy agents.[2] These compounds function by disrupting cellular division, making them inherently hazardous to all living cells, not just cancerous ones.[1] Occupational exposure, even at low levels, can pose significant health risks, including skin irritation, allergic reactions, and potential long-term carcinogenic, mutagenic, or teratogenic effects.[3][4] Therefore, every manipulation of this compound, from weighing to dissolution and administration in experimental models, must be approached with the assumption of high potency and the potential for harm upon exposure.

Core Directive: Personal Protective Equipment (PPE)

The primary barrier between you and the potential hazard is your Personal Protective Equipment. The selection and proper use of PPE are non-negotiable.

Gloves: Your First Line of Defense
  • Requirement: Double gloving is mandatory for all handling activities.[5]

  • Specifications: Use chemotherapy-rated nitrile gloves that comply with ASTM D6978 standards.[5][6] These gloves are specifically tested for their resistance to permeation by chemotherapy drugs. The inner glove should be tucked under the cuff of your gown, and the outer glove should be placed over the cuff.

  • Causality: Double gloving provides an extra layer of protection against tears and minimizes the risk of exposure during the doffing (removal) process. Taxanes can be absorbed through the skin, making robust glove selection critical. Change the outer glove immediately if you suspect contamination or every 30-60 minutes during extended procedures.

Gowns: Full Body Protection
  • Requirement: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[4][6]

  • Specifications: Gowns must have long sleeves with tight-fitting elastic or knit cuffs.

  • Causality: This type of gown prevents splashes and airborne particles from reaching your personal clothing and skin. The back closure design significantly reduces the risk of frontal contamination. Gowns should never be worn outside the designated handling area to prevent the spread of contamination.[4]

Eye and Face Protection: Shielding Sensitive Mucous Membranes
  • Requirement: Indirectly vented chemical splash goggles or, for procedures with a higher risk of splashing, a full-face shield worn over safety glasses.[5][6]

  • Causality: Standard safety glasses do not provide adequate protection from splashes, which can be readily absorbed by the mucous membranes of the eyes.[5] A full-face shield offers a broader area of protection for the entire face.

Respiratory Protection: Guarding Against Inhalation
  • Requirement: A fit-tested NIOSH-approved N95 or higher respirator is required when handling the powdered form of the compound.[6] This includes weighing, reconstituting, or any activity that could generate aerosols or airborne particles.

  • Causality: Inhalation of potent cytotoxic compounds is a primary route of exposure. Medical masks are insufficient as they do not provide a seal around the face and are not designed to filter out small chemical particles.[5] All handling of the solid compound should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to further minimize inhalation risk.

PPE Summary for Handling Dihydrocephalomannine, 2",3"-(P)
Activity Gloves Gown Eye/Face Protection Respiratory Protection
Handling Vials/Storage Single Pair NitrileLab CoatSafety GlassesNot Required
Weighing/Reconstitution (Powder) Double Pair Chemo-Rated NitrileDisposable, Low-Permeability GownChemical Splash Goggles & Face ShieldFit-Tested N95 or Higher (in a fume hood/BSC)
Dilution/Pipetting (Liquid) Double Pair Chemo-Rated NitrileDisposable, Low-Permeability GownChemical Splash GogglesNot required if in fume hood/BSC
In-vitro/In-vivo Dosing Double Pair Chemo-Rated NitrileDisposable, Low-Permeability GownChemical Splash Goggles & Face ShieldAs per risk assessment
Waste Disposal Double Pair Chemo-Rated NitrileDisposable, Low-Permeability GownChemical Splash GogglesNot Required

Operational Plan: From Receipt to Disposal

A proactive safety plan encompasses the entire lifecycle of the compound within your laboratory.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Receive & Inspect Compound (Check for damage) B Don Full PPE (Double gloves, gown, goggles, N95) A->B C Work in Containment (Chemical Fume Hood or BSC) B->C D Weigh Powdered Compound C->D E Reconstitute & Dilute D->E F Perform Experiment E->F G Decontaminate Work Surface F->G H Segregate & Dispose of Waste (Cytotoxic Waste Stream) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A streamlined workflow for handling potent compounds.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, ensuring it is securely fastened in the back.

  • Respirator (if required): Put on your fit-tested N95 respirator. Perform a seal check.

  • Eye/Face Protection: Put on your chemical splash goggles and/or face shield.

  • Gloves: Put on the first pair of gloves, tucking the cuffs under the gown sleeves. Put on the second pair of gloves, pulling the cuffs over the gown sleeves.

Doffing (Taking Off) PPE - The Critical Decontamination Step: The goal is to remove PPE without contaminating yourself. This should be done in a designated area.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated cytotoxic waste container.[7]

  • Gown: Unfasten the gown. Carefully pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with Dihydrocephalomannine, 2",3"-(P) must be treated as hazardous cytotoxic waste.[8]

  • Segregation: All contaminated items must be segregated at the point of use into designated, clearly labeled, puncture-proof containers.[8] These containers are typically color-coded (often purple or red) to signify cytotoxic waste.[7][8]

  • Contaminated Items: This includes:

    • All used PPE (gloves, gowns, shoe covers, etc.).

    • Disposable labware (pipette tips, tubes, flasks).

    • Spill cleanup materials.

    • Empty vials and packaging.

  • Sharps: Needles and syringes must be disposed of immediately into a designated cytotoxic sharps container.[8] Do not recap needles.

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[8] It should never be disposed of in general laboratory trash or down the drain.[9]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: If not already wearing it, don full protective gear, including a respirator.

  • Contain: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Clean: Working from the outside of the spill inward, clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with water, or a commercially available surface decontaminant), or as dictated by your institution's safety office.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.[10]

By integrating these principles of proactive safety, detailed operational planning, and a thorough understanding of the underlying risks, you can confidently and safely advance your critical research with Dihydrocephalomannine, 2",3"-(P).

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. National Center for Biotechnology Information. [Link]

  • Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC. National Center for Biotechnology Information. [Link]

  • Cytotoxic Waste Disposal Guidelines. Daniels Health. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children NHS Foundation Trust. [Link]

  • Safe handling and administration of MABS: the guidance - ResearchGate. ResearchGate. [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. National Center for Biotechnology Information. [Link]

  • Safe Handling of Oral "Cytotoxic" and "Caution" Medications - HealthHub. HealthHub. [Link]

  • Safe Handling of Oral Cytotoxic and Caution Medications - SingHealth. SingHealth. [Link]

  • Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK. Stericycle. [Link]

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